Deferasirox (Fe3+ chelate)
Description
BenchChem offers high-quality Deferasirox (Fe3+ chelate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deferasirox (Fe3+ chelate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H15FeN3O4 |
|---|---|
Molecular Weight |
429.2 g/mol |
IUPAC Name |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid;iron |
InChI |
InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28); |
InChI Key |
AQHNUWXGJDKFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O.[Fe] |
Origin of Product |
United States |
Foundational & Exploratory
Deferasirox-Fe³⁺ Chelate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of the Deferasirox-Fe³⁺ chelate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the chelation process, its impact on cellular pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism: High-Affinity Iron Chelation
Deferasirox is an orally active, tridentate iron chelator, meaning each molecule has three sites that can bind to a single iron ion.[1] Its high efficacy in treating chronic iron overload stems from its strong and selective affinity for ferric iron (Fe³⁺).[2]
The primary mechanism of action involves two Deferasirox molecules forming a stable, hexacoordinate complex with one Fe³⁺ ion in a 2:1 ratio.[1][2] This coordination involves the hydroxyl groups of the two phenyl rings and a nitrogen atom from the triazole ring of each Deferasirox molecule.[1] The resulting complex is a neutral, lipophilic molecule that can readily cross cell membranes to access intracellular iron pools.[1] This lipophilicity is a key feature that allows for its oral administration and efficacy in removing iron from tissues susceptible to iron overload, such as the heart and liver.[1]
The Deferasirox-Fe³⁺ complex is then eliminated from the body primarily through biliary excretion in the feces.[3][4]
Binding Affinity and Stoichiometry
The high affinity of Deferasirox for Fe³⁺ is quantified by its stability constant (logβ), which is reported to be in the range of 36.9 to 38.6.[1][5] This indicates an exceptionally strong and stable complex formation under physiological conditions. The chelation follows a 2:1 stoichiometry, with two molecules of Deferasirox binding to one ferric iron ion.[1][2]
| Metal Ion | Stoichiometry (Deferasirox:Ion) | Stability Constant (logβ) |
| Fe³⁺ | 2:1 | 36.9 - 38.6 |
| Cu²⁺ | 1:1 | Lower affinity than Fe³⁺ |
| Zn²⁺ | - | Very low affinity |
| Al³⁺ | - | Can also be chelated |
Table 1: Binding Affinity and Stoichiometry of Deferasirox for Various Metal Ions. Data compiled from multiple sources.[1][6]
Impact on Cellular Iron Homeostasis and Signaling Pathways
Beyond its direct chelating activity, Deferasirox influences several cellular pathways involved in iron metabolism and cell signaling.
The Hepcidin-Ferroportin Axis
Deferasirox has been shown to influence the hepcidin-ferroportin axis, a central regulatory system for iron homeostasis.[1][7] Hepcidin is a hormone that controls iron absorption and distribution by binding to the iron exporter protein, ferroportin, leading to its degradation.[8] Studies have shown that in iron-overloaded patients, Deferasirox treatment can lead to an increase in serum hepcidin levels.[9] This suggests a complex interplay where the removal of excess iron by Deferasirox may lead to a feedback mechanism that helps to restore normal iron regulation.
NF-κB Signaling Pathway
Deferasirox has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, an effect that appears to be independent of its iron-chelating activity.[10][11] NF-κB is a key regulator of inflammatory responses and cell survival.[10] Deferasirox has been shown to inhibit NF-κB-dependent transcription, which may contribute to the hematological improvements observed in some patients with myelodysplastic syndromes (MDS).[11] This inhibition is achieved without affecting the proximal activation of NF-κB.[11]
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation, is also modulated by Deferasirox.[10][12] Deferasirox has been shown to enhance the expression of REDD1, a negative regulator of the mTOR pathway.[12] This leads to the downstream suppression of mTOR pathway components, which may contribute to the antiproliferative effects of Deferasirox observed in some cancer cell lines.[10][12]
Visualizing the Mechanisms
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the Deferasirox-Fe³⁺ chelation process and its influence on key signaling pathways.
Figure 1: Deferasirox-Fe³⁺ Chelation Process.
Figure 2: Deferasirox's Influence on Signaling Pathways.
Experimental Protocols: Unraveling the Mechanism
The understanding of Deferasirox's mechanism of action has been built upon a variety of experimental techniques. This section outlines the key methodologies cited in the literature.
Characterization of the Deferasirox-Fe³⁺ Complex
-
UV-Vis Spectroscopy: This technique is used to study the formation and stability of the Deferasirox-Fe³⁺ complex.[1][4] The binding of Deferasirox to Fe³⁺ results in a significant shift in the UV-Vis absorption spectrum, allowing for the determination of the binding stoichiometry (using methods like the Job plot) and the stability constant of the complex.[13] The kinetics of the chelation reaction can also be monitored by observing the changes in absorbance over time.[4]
-
X-ray Crystallography: This powerful technique provides a definitive three-dimensional structure of the Deferasirox-Fe³⁺ complex at an atomic level.[14][15] By analyzing the crystal structure, researchers can precisely determine the coordination geometry, bond lengths, and the specific atoms involved in the chelation. The Cambridge Structural Database (CSD) contains the entry code SAJFAL for the crystal structure of the 1:2 complex between Fe³⁺ and the decarboxylated Deferasirox ligand.[14]
Assessment of Cellular Iron Depletion
-
Measurement of Cellular Iron Markers: The efficacy of Deferasirox in depleting intracellular iron can be assessed by measuring the expression levels of key iron-related proteins.[16]
-
Transferrin Receptor 1 (TfR1): Increased expression of TfR1 is an indicator of cellular iron depletion, as cells attempt to uptake more iron.
-
Ferritin: Decreased levels of ferritin, an iron storage protein, signify a reduction in the intracellular iron pool.
-
-
Radioactive Iron (⁵⁵Fe) Uptake Assays: These assays provide a direct measure of the effect of Deferasirox on cellular iron uptake.[16] Cells are incubated with ⁵⁵Fe-labeled transferrin in the presence and absence of Deferasirox, and the amount of radioactivity incorporated into the cells is quantified to determine the extent of iron uptake inhibition.
Investigation of Signaling Pathway Modulation
-
Electrophoretic Mobility Shift Assay (EMSA): EMSA is used to study the DNA-binding activity of transcription factors like NF-κB.[10] Nuclear extracts from cells treated with Deferasirox are incubated with a radiolabeled DNA probe containing the NF-κB binding site. A reduction in the shifted band on the gel indicates that Deferasirox inhibits the binding of NF-κB to its target DNA.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the levels of specific proteins, such as NF-κB subunits or cytokines produced as a result of NF-κB activation, in cell lysates or culture supernatants.[10]
-
Immunofluorescence: This imaging technique allows for the visualization of the subcellular localization of proteins.[10] For instance, in unstimulated cells, NF-κB resides in the cytoplasm. Upon activation, it translocates to the nucleus. Immunofluorescence microscopy can be used to show that Deferasirox treatment prevents this nuclear translocation, thus inhibiting its activity.[10]
-
Western Blotting: This is a widely used technique to detect and quantify the expression levels of specific proteins in cell lysates.[5] It is employed to assess the impact of Deferasirox on the expression of proteins in the mTOR pathway, such as REDD1, phosphorylated mTOR, and its downstream targets like p70S6 kinase and S6 ribosomal protein.[5][17]
Figure 3: A Generalized Experimental Workflow.
Quantitative Efficacy Data
Clinical studies have demonstrated the efficacy of Deferasirox in reducing iron burden in patients with various transfusion-dependent anemias.
| Parameter | Patient Population | Dosage | Duration | Result |
| Serum Ferritin | β-thalassemia intermedia | 10-20 mg/kg/day | 1 year | Significant decrease from 1356 to 914 ng/mL (P < 0.05) and 2030 to 1165 ng/mL (P = 0.02) in two small studies.[18] |
| Serum Ferritin | Transfusion-dependent anemias | >30 mg/kg/day | Retrospective analysis | Significant reduction in median serum ferritin of 370 ng/mL (P < 0.001).[18] |
| Liver Iron Concentration (LIC) | Non-transfusion-dependent thalassemia | 5 or 10 mg/kg/day | 1 year | Significant decrease in LIC.[19] |
| Cardiac T2 | Thalassemia major | ~26 mg/kg/day | >1 year | Global heart T2 of 21±12 ms.[20] |
| Serum Ferritin | β-thalassemia major | 30 mg/kg/day | - | Serum ferritin levels of 3000.62 ± 188.23 ng/dL.[21] |
Table 2: Summary of Quantitative Efficacy Data for Deferasirox. Note: Efficacy is dose-dependent and varies based on patient characteristics and transfusion frequency.[18]
Conclusion
The mechanism of action of the Deferasirox-Fe³⁺ chelate is a multifaceted process centered around its high and selective affinity for ferric iron. The formation of a stable 2:1 complex facilitates the removal of excess iron from the body. Furthermore, Deferasirox exerts significant effects on key cellular signaling pathways, including the NF-κB and mTOR pathways, which may contribute to its therapeutic benefits beyond simple iron chelation. The experimental methodologies outlined in this guide have been instrumental in elucidating these complex mechanisms and continue to be vital for ongoing research and the development of novel chelation therapies.
References
- 1. Deferasirox (Fe3+ chelate) | Benchchem [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased serum hepcidin levels during treatment with deferasirox in iron-overloaded patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oral iron chelator deferasirox inhibits NF-κB mediated gene expression without impacting on proximal activation: implications for myelodysplasia and aplastic anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deferasirox effectively reduces iron overload in non-transfusion-dependent thalassemia (NTDT) patients: 1-year extension results from the THALASSA study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 21. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
Deferasirox: A Technical Guide to its Tridentate Chelation Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox is an orally active iron chelator that has become a cornerstone in the management of chronic iron overload, particularly in patients receiving regular blood transfusions. Its efficacy is rooted in its specific molecular structure, which allows it to act as a high-affinity tridentate ligand for ferric iron (Fe³⁺). This technical guide provides an in-depth exploration of the tridentate ligand properties of Deferasirox, focusing on its coordination chemistry, thermodynamic stability, and the experimental methodologies used to characterize these features.
Core Properties of Deferasirox as a Tridentate Ligand
Deferasirox, chemically known as 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is a tridentate ligand, meaning it uses three donor atoms to bind to a single metal ion.[1] This structural characteristic is fundamental to its high affinity and selectivity for Fe³⁺. The chelation process involves the formation of a highly stable complex where two molecules of Deferasirox coordinate with one iron atom, resulting in a 2:1 ligand-to-metal complex.[1][2] This stoichiometry satisfies the preferred six-coordinate octahedral geometry of the Fe³⁺ ion, leading to a stable, hexacoordinated Fe(III) complex.[1] The binding occurs through the hydroxyl groups of the two phenyl rings and a nitrogen atom from the triazole ring of each Deferasirox molecule.[1]
The lipophilic nature of Deferasirox facilitates its oral bioavailability and its ability to access intracellular iron pools.[1] The resulting Deferasirox-iron complex is a stable, neutral species that is primarily eliminated from the body through biliary excretion.[1][2]
Quantitative Analysis of Metal Binding
The efficacy and safety of a chelating agent are critically dependent on its affinity and selectivity for the target metal ion over other biologically important metals. Deferasirox exhibits a remarkably high affinity for Fe³⁺, as evidenced by its stability constants.
| Metal Ion | Stoichiometry (Deferasirox:Metal) | Stability Constant (log β) | Experimental Method |
| Fe³⁺ | 2:1 | 38.6 | Potentiometric Titration |
| Cu²⁺ | 1:1 | 16.65 ± 0.1 | UV-Vis Spectroscopy |
| Zn²⁺ | - | Low Affinity | Not specified |
| Al³⁺ | - | Can chelate | Theoretical Studies |
This table summarizes the available quantitative data on the binding of Deferasirox to various metal ions. The high log β value for the Fe³⁺ complex indicates exceptional stability.[1][3][4]
Visualizing the Chelation Mechanism
The coordination of Deferasirox with a ferric iron ion can be represented as a logical workflow, from the free ligand to the stable 2:1 complex.
Caption: Logical workflow of Deferasirox chelation with ferric iron.
Experimental Protocols for Characterization
The determination of the binding properties of Deferasirox involves a range of sophisticated experimental techniques. Below are outlines of the methodologies commonly employed.
Potentiometric Titration for Stability Constant Determination
This is a classical method to determine the stability constants of metal complexes.
Caption: Experimental workflow for potentiometric titration.
Spectroscopic Methods for Studying Metal Complexation
UV-Visible spectroscopy is a powerful tool to study the formation and stoichiometry of metal complexes.
Caption: Workflow for UV-Vis spectroscopic analysis of metal binding.
Additional techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Cyclic Voltammetry are also employed to further characterize the electronic structure and redox properties of the metal complexes.[4]
Interaction with Biological Systems
The interaction of Deferasirox with other biological molecules is crucial for its therapeutic effect and potential side effects.
Serum Albumin Binding
Deferasirox and its iron complex are highly bound to plasma proteins, with serum albumin being the principal binding protein.[5] This high protein binding is important for the disposition of the drug and its iron complex.[5] Competition binding experiments have indicated that Deferasirox can displace markers from the two main drug-binding sites on human albumin at high concentrations.[5]
Cellular Iron Chelation Pathway
Deferasirox chelates cytosolic labile iron.[6] Furthermore, it can increase the levels of hepcidin, which leads to the degradation of ferroportin, the major iron export protein.[6] This dual action contributes to the reduction of cellular iron overload.
Caption: Simplified signaling pathway of Deferasirox's effect on cellular iron.
Conclusion
The tridentate ligand properties of Deferasirox are central to its function as an effective and selective oral iron chelator. Its ability to form a stable 2:1 complex with Fe³⁺ with high affinity, coupled with favorable pharmacokinetic properties, underpins its clinical utility. A thorough understanding of its coordination chemistry and the experimental methods used for its characterization is essential for the ongoing research and development of novel chelation therapies.
References
- 1. Deferasirox (Fe3+ chelate) | Benchchem [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the High Affinity Copper(II) Complexation by the Iron Chelator Deferasirox Provides Therapeutic and Toxicity Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Selectivity of Deferasirox for Ferric Iron (Fe³⁺)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deferasirox (DFX) is an orally administered, tridentate chelating agent pivotal in the management of chronic iron overload.[1][2] Its therapeutic efficacy is fundamentally linked to its high affinity and selectivity for ferric iron (Fe³⁺) over other biologically essential metal ions. This selectivity is crucial for minimizing the disruption of normal metabolic processes that depend on metals such as copper (Cu²⁺) and zinc (Zn²⁺). This document provides a detailed examination of the coordination chemistry, quantitative selectivity, and the experimental methodologies used to characterize the preferential binding of Deferasirox to Fe³⁺.
Coordination Chemistry of Deferasirox
Deferasirox, chemically known as 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, functions as a tridentate ligand.[1][3] Its structure allows it to form highly stable complexes with iron. The primary mechanism of action involves the binding of two Deferasirox molecules to a single trivalent (ferric) iron ion, forming a stable 2:1 complex.[2][4][5] This [Fe(DFX)₂] complex is then eliminated from the body, primarily through the feces.[6][7]
The coordination involves the hydroxyl groups and the nitrogen atom of the triazole ring, creating a stable octahedral geometry around the iron center. This 2:1 stoichiometry is a key characteristic of its interaction with Fe³⁺. In contrast, its interaction with other divalent cations, such as Cu²⁺, typically results in a 1:1 complex.[4][8]
Caption: 2:1 complex formation of Deferasirox with a central Fe³⁺ ion.
Quantitative Selectivity for Metal Ions
The selectivity of a chelator for a specific metal ion is quantitatively expressed by its stability constant (log β). A higher log β value indicates a stronger and more stable complex. Deferasirox exhibits a remarkably high stability constant for Fe³⁺, which is orders of magnitude greater than for other endogenous metal ions.[9] While it has a very low affinity for zinc and copper, some variable decreases in the serum concentrations of these metals have been observed in clinical use.[1][5]
The table below summarizes the available quantitative data on the stability constants of Deferasirox with various metal ions.
| Metal Ion | Stoichiometry (Ligand:Metal) | Stability Constant (log β) | Reference(s) |
| Fe³⁺ | 2:1 | 36.9 | [9] |
| Cu²⁺ | 1:1 | Lower affinity than Fe³⁺ | [4][8] |
| Zn²⁺ | Not specified | Very low affinity | [1][5] |
| Al³⁺ | 2:1 | Stable Complex | [10] |
| Ga³⁺ | 2:1 | Less stable than Al³⁺ complex | [10] |
Note: Specific log β values for Cu²⁺ and Zn²⁺ are not consistently reported in the literature, but comparative studies confirm a significantly lower affinity compared to Fe³⁺.[4]
Experimental Protocols for Determining Selectivity
The determination of metal-ligand stability constants and thus the selectivity of a chelator like Deferasirox relies on established physicochemical methods. The primary techniques cited in the literature include potentiometric titrations and spectrophotometric analysis.
Potentiometric Titration
This is a fundamental method for determining the stability constants of metal complexes.[11][12]
Objective: To determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Methodology:
-
Solution Preparation: Prepare aqueous solutions of Deferasirox, the metal salt (e.g., FeCl₃, CuCl₂), and a strong base of known concentration (e.g., NaOH). An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.
-
Titration: A solution containing Deferasirox and the metal ion of interest is titrated with the standardized base.
-
Data Acquisition: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: The resulting titration curve (pH vs. volume of base added) is analyzed using specialized computer programs. These programs fit the experimental data to a model that includes the protonation equilibria of the ligand and the formation equilibria of the metal complexes, thereby calculating the respective stability constants (log β).
UV-Visible Spectrophotometry
This method is particularly useful when the formation of a metal-ligand complex results in a distinct color change, as is the case with the Deferasirox-iron complex.[6][13][14]
Objective: To determine the stoichiometry and binding affinity of the metal-ligand complex.
Methodology:
-
Spectral Analysis: Record the UV-Vis absorption spectra of Deferasirox alone, the metal ion alone, and mixtures of the two at various molar ratios. The [Fe(DFX)₂] complex exhibits a characteristic absorption maximum.[13]
-
Stoichiometry Determination (Job's Plot): Prepare a series of solutions where the total molar concentration of ligand and metal is constant, but their mole fractions are varied. The absorbance at the wavelength of maximum complex absorption is plotted against the mole fraction of the ligand. The peak of the plot reveals the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio).[9]
-
Binding Constant Determination: A solution of the ligand is titrated with the metal ion, and the change in absorbance at a specific wavelength is monitored. The resulting data are fitted to a binding isotherm equation to calculate the association or stability constant.
References
- 1. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Speciation Study on the Perturbing Effects of Iron Chelators on the Homeostasis of Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Deferasirox: A Comprehensive Technical Guide on its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferasirox is an orally active iron chelator pivotal in the management of chronic iron overload, a condition often resulting from frequent blood transfusions in patients with ailments such as beta-thalassemia and sickle cell disease. This technical guide provides an in-depth exploration of the chemical architecture of Deferasirox and a detailed overview of its chemical synthesis. The document elucidates the primary industrial manufacturing route, including key intermediates, reaction conditions, and purification methodologies. Furthermore, it presents quantitative data in a structured format, detailed experimental protocols, and visual representations of the synthetic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Chemical Structure of Deferasirox
Deferasirox, with the systematic IUPAC name 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is a tridentate ligand with a high affinity and selectivity for iron (Fe³⁺)[1][2]. Its chemical structure is characterized by a central 1,2,4-triazole ring substituted at the 1-position with a benzoic acid moiety and at the 3- and 5-positions with hydroxyphenyl groups. This specific arrangement of nitrogen and oxygen donor atoms allows for the formation of a stable 2:1 complex with an iron atom.
Table 1: Physicochemical Properties of Deferasirox
| Property | Value |
| Molecular Formula | C₂₁H₁₅N₃O₄[1] |
| Molecular Weight | 373.36 g/mol [3] |
| CAS Number | 201530-41-8[1] |
| Appearance | White to slightly yellow powder[2] |
| Melting Point | 264-265 °C[4] |
| Solubility | Practically insoluble in water[2] |
| pKa values | pKa₁ = 4.57, pKa₂ = 8.71, pKa₃ = 10.56[4] |
Chemical Synthesis of Deferasirox
The most prevalent and industrially scalable synthesis of Deferasirox is a two-step process. The first step involves the formation of the key intermediate, 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one, from readily available starting materials. The second step is the cyclization of this intermediate with 4-hydrazinobenzoic acid to yield Deferasirox.
Synthesis Pathway
The overall synthetic scheme can be visualized as follows:
Caption: Overall two-step synthesis of Deferasirox.
Step 1: Synthesis of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one
The initial step involves the condensation of salicylic acid and salicylamide. This reaction is typically facilitated by a dehydrating agent or by converting salicylic acid to a more reactive species like salicyloyl chloride.
Caption: Synthesis of the benzoxazinone intermediate.
Table 2: Reaction Parameters for the Synthesis of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one
| Parameter | Conditions | Reference |
| Starting Materials | Salicylic acid, Salicylamide | [7] |
| Activating Agent | Thionyl chloride, p-toluenesulfonyl chloride | [7][8] |
| Solvent | Xylene, Toluene, Dichloromethane | [8][9] |
| Base | Pyridine, Triethylamine, Diisopropylethylamine | [8] |
| Temperature | Reflux (typically 110-140 °C) | [7] |
| Reaction Time | 3-6 hours | [10] |
| Yield | 50-94% | [10][11] |
Step 2: Synthesis of Deferasirox
The final step is the reaction of the benzoxazinone intermediate with 4-hydrazinobenzoic acid. This reaction proceeds via a cyclization mechanism to form the 1,2,4-triazole ring of Deferasirox.
Caption: Final cyclization step to form Deferasirox.
Table 3: Reaction Parameters for the Synthesis of Deferasirox
| Parameter | Conditions | Reference |
| Starting Materials | 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one, 4-Hydrazinobenzoic acid | [7] |
| Solvent | Ethanol, Methanol, or a mixture of Methanol and Ethyl acetate | [7][12] |
| Temperature | Reflux (typically 65-85 °C) | [12] |
| Reaction Time | 1-5 hours | [7][12] |
| Yield | 75-85% (after purification) | [7][13] |
Experimental Protocols
The following are generalized experimental protocols derived from various patented and published procedures. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.
Synthesis of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one
-
To a stirred suspension of salicylic acid and salicylamide in an appropriate solvent (e.g., xylene), a base (e.g., pyridine) is added.
-
Thionyl chloride is added dropwise to the mixture, maintaining the temperature.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., methanol) and dried to afford 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one.
Synthesis of Deferasirox
-
A suspension of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one and 4-hydrazinobenzoic acid is prepared in a suitable solvent (e.g., ethanol).
-
The reaction mixture is heated to reflux and maintained for a period until the reaction is complete.
-
The mixture is then cooled to room temperature or below, leading to the precipitation of the crude Deferasirox.
-
The solid is collected by filtration and washed with the reaction solvent.
Purification of Deferasirox
Crude Deferasirox can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and ethyl acetate, to yield a product with high purity (>99.5%)[12][13]. The purification process may also involve treatment with activated carbon to remove colored impurities.
Spectroscopic Data
The structural elucidation of Deferasirox and its key intermediate is confirmed through various spectroscopic techniques.
Table 4: Spectroscopic Data for Deferasirox and its Intermediate
| Technique | Deferasirox | 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons in the range of 6.8-8.2 ppm; acidic protons (OH and COOH) are also observed. | Aromatic protons in the range of 7.0-8.2 ppm; a phenolic OH proton is also present. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic carbons, the triazole ring carbons, and the carboxyl carbon are observed. | Signals for the aromatic carbons and the carbonyl carbon of the oxazinone ring are present. |
| IR (cm⁻¹) | Characteristic absorption bands for O-H stretching (phenolic and carboxylic acid), C=O stretching (carboxylic acid), and aromatic C=C stretching. A broad band around 3000 cm⁻¹ is indicative of the OH group[14]. | Key peaks include those for O-H stretching (phenolic) and C=O stretching (lactone). |
| Mass Spectrometry (m/z) | [M+H]⁺ at approximately 374.1. | [M+H]⁺ at approximately 240.1. |
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of Deferasirox. The well-established two-step synthetic route offers an efficient and scalable method for the production of this vital iron-chelating agent. The provided data on reaction conditions, yields, and spectroscopic properties, along with the outlined experimental protocols, serve as a valuable resource for chemists and pharmaceutical scientists involved in the research and development of Deferasirox and related compounds. Further optimization of the synthesis and purification processes can lead to improved yields and purity, ultimately benefiting the manufacturing of this life-saving medication.
References
- 1. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. GSRS [precision.fda.gov]
- 4. Deferasirox [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts - Google Patents [patents.google.com]
- 8. EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparing deferasirox - Google Patents [patents.google.com]
- 9. WO2012025935A2 - A process for the preparation of 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-1h-1, 2, 4-triazol-1-yl] benzoic acid - Google Patents [patents.google.com]
- 10. 2-(2-HYDROXYPHENYL)-4H-1,3-BENZOXAZIN-4-ONE | 1218-69-5 [chemicalbook.com]
- 11. US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]
- 12. Process For Preparation Of Pure Deferasirox [quickcompany.in]
- 13. An Improved Process For The Preparation Of Deferasirox [quickcompany.in]
- 14. researchgate.net [researchgate.net]
Thermodynamic Stability of the Deferasirox-Iron Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of the Deferasirox-iron complex, a critical aspect of its efficacy as an iron chelating agent. Deferasirox is a cornerstone in the management of chronic iron overload, and a thorough understanding of its interaction with iron is paramount for ongoing research and drug development. This document collates quantitative data, details experimental methodologies for stability determination, and presents visual representations of the chelation process and experimental workflows.
Core Concepts in Deferasirox-Iron Chelation
Deferasirox (DFX), an orally active tridentate ligand, exhibits a high affinity and selectivity for ferric iron (Fe³⁺).[1] The chelation process involves the formation of a stable complex, effectively mobilizing and facilitating the excretion of excess iron from the body.[2][3] The stoichiometry of this complex is predominantly a 2:1 ratio of Deferasirox to iron, forming the Fe-[DFX]₂ complex.[4][5][6] This 2:1 complex is crucial for the efficient removal of iron.[6]
The thermodynamic stability of this complex is a key determinant of Deferasirox's clinical effectiveness. High stability ensures that the chelator can effectively compete for and bind iron from various physiological sources.[6] This guide will delve into the quantitative measures of this stability and the methods used to determine them.
Quantitative Stability Data
The thermodynamic stability of a metal-ligand complex is typically expressed by the overall stability constant (log β). A higher log β value indicates a more stable complex. The Deferasirox-iron(III) complex is characterized by a significantly high stability constant, underscoring its potent iron-chelating capability.
| Complex Species | Log β | Experimental Conditions | Reference(s) |
| Fe(III)-[Deferasirox]₂ | 36.9 | Aqueous solution | [7] |
This high log β value signifies a very strong and stable complex, which is essential for Deferasirox to effectively sequester iron in a biological environment.[7]
Experimental Protocols for Stability Determination
The determination of the thermodynamic stability of the Deferasirox-iron complex relies on various analytical techniques. The following are detailed methodologies for key experiments cited in the literature.
Potentiometric Titration
Potentiometric titration is a fundamental method used to determine the stability constants of metal complexes.[7] It involves monitoring the change in pH of a solution containing the ligand and the metal ion as a titrant of known concentration is added.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of Deferasirox of known concentration in a suitable solvent, such as a DMSO/water mixture, to ensure solubility.[7]
-
Prepare a standardized solution of a strong base (e.g., 0.01 M NaOH).[7]
-
Prepare a solution of ferric chloride (FeCl₃) of known concentration.
-
Prepare a background electrolyte solution (e.g., 0.10 M KCl) to maintain constant ionic strength.[7]
-
-
Titration Procedure:
-
In a thermostatted vessel (e.g., at 25 °C), place a known volume of a solution containing Deferasirox and the background electrolyte.[7]
-
If determining the protonation constants of the ligand, titrate this solution with the standardized strong base.
-
To determine the stability constant of the iron complex, add a known amount of the FeCl₃ solution to the Deferasirox solution to achieve the desired ligand-to-metal ratio (e.g., 2:1).
-
Titrate the metal-ligand solution with the standardized strong base.[7]
-
-
Data Acquisition and Analysis:
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
The collected data (volume of titrant vs. pH) is then analyzed using specialized software to calculate the protonation constants of Deferasirox and the overall stability constant (log β) of the Fe-[Deferasirox]₂ complex.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another powerful technique for studying metal-ligand complexation, based on the principle that the formation of the complex leads to changes in the absorption spectrum.[8]
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of Deferasirox and FeCl₃ in a suitable solvent (e.g., ethanol or a buffered aqueous solution).[8][9]
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand, or vice versa (the mole-ratio method or Job's method of continuous variation).
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range. The Deferasirox-iron complex typically exhibits a characteristic absorption band.[8]
-
For kinetic studies, the change in absorbance at a specific wavelength corresponding to the complex formation can be monitored over time.[8]
-
-
Data Analysis:
-
The stoichiometry of the complex can be determined from the inflection point in a plot of absorbance versus the mole ratio of the ligand to the metal ion.
-
The stability constant can be calculated by analyzing the changes in absorbance at different ligand and metal concentrations using appropriate mathematical models and software.
-
Visualizing the Chelation and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Deferasirox-iron chelation process and a generalized experimental workflow for stability constant determination.
Conclusion
The high thermodynamic stability of the Deferasirox-iron complex, as evidenced by its large log β value, is fundamental to its clinical utility in treating iron overload. The experimental methodologies outlined in this guide, particularly potentiometric titration and UV-Vis spectrophotometry, provide robust means for quantifying this stability. For researchers and drug development professionals, a deep understanding of these principles and techniques is essential for the continued development and optimization of iron chelation therapies. The provided data and protocols serve as a valuable resource for further investigation into the fascinating and critical chemistry of Deferasirox.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability assay of deferasirox by RP-HPLC and HPTLC methods. [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Speciation Study on the Perturbing Effects of Iron Chelators on the Homeostasis of Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Deferasirox: A Research Tool for the Elucidation of Iron Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable element for a vast array of biological processes, from oxygen transport via hemoglobin to its role as a cofactor in essential enzymatic reactions. However, its redox activity means that an excess of free iron can catalyze the formation of harmful reactive oxygen species, leading to cellular damage. Consequently, iron metabolism is a tightly regulated process. Dysregulation of this intricate system can lead to either iron deficiency or iron overload disorders, both with significant pathological consequences. The study of iron homeostasis is crucial for understanding these diseases and developing effective therapies. Iron chelators, molecules that bind iron to facilitate its excretion, are not only therapeutic agents but also powerful research tools. Deferasirox (DFX), a once-daily, oral iron chelator, has emerged as a versatile instrument for investigating the complex pathways of both systemic and cellular iron metabolism. This guide provides a technical overview of Deferasirox's mechanism, its application in research, detailed experimental protocols, and quantitative data to aid scientists in leveraging this tool for their studies.
Deferasirox: Mechanism of Action
Deferasirox is a tridentate ligand that binds with high affinity and specificity to trivalent (ferric) iron (Fe³⁺) in a 2:1 ratio, forming a stable, inactive complex that is then primarily excreted via the feces.[1] Its primary site of action is the intracellular labile iron pool (LIP), a transient pool of chelatable, redox-active iron that serves as a crossroads for cellular iron trafficking.[2] By depleting the LIP, Deferasirox can modulate the expression of iron-responsive proteins and influence systemic iron regulation. For instance, Deferasirox can impact the hepcidin-ferroportin axis; by reducing intracellular iron, it may lead to an increase in the levels of hepcidin, the master regulator of systemic iron homeostasis, which in turn promotes the degradation of the iron exporter ferroportin.[2]
Caption: Deferasirox binds labile iron in a 2:1 ratio for excretion.
Applications in Studying Iron Metabolism
Deferasirox serves as a critical tool for both in vitro and in vivo studies of iron metabolism.
-
In Vitro Applications: In cell culture models, Deferasirox is used to induce a state of iron depletion, allowing researchers to study the cellular response. This includes investigating changes in the expression of iron-related proteins such as ferritin (iron storage), transferrin receptor 1 (iron uptake), and ferroportin (iron export). It is also instrumental in studying the role of iron in cellular processes like proliferation, apoptosis, and differentiation.[3][4]
-
In Vivo Applications: In animal models, Deferasirox is used to study the systemic effects of iron chelation. It has been employed in models of hereditary hemochromatosis and transfusion-induced iron overload to investigate its efficacy in reducing iron levels in various organs, including the liver, heart, and pancreas.[1][5] These studies provide valuable insights into the regulation of systemic iron homeostasis and the pathophysiology of iron overload diseases.
Caption: Deferasirox acts on the central Labile Iron Pool (LIP).
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of Deferasirox on key markers of iron overload.
Table 1: Efficacy of Deferasirox in Clinical Studies
| Patient Population | Deferasirox Dose (mg/kg/day) | Duration | Baseline Serum Ferritin (ng/mL, median) | Change in Serum Ferritin (ng/mL, median) | Reference |
|---|---|---|---|---|---|
| β-thalassemia (EPIC Study) | ~22.2 (mean) | 1 year | 2950 | -264 | [6] |
| Myelodysplastic Syndromes (EPIC Study) | ~19.2 (mean) | 1 year | 2788 | Significant Reduction (P<0.05) | [6] |
| Aplastic Anemia (EPIC Study) | ~17.6 (mean) | 1 year | 3254 | Significant Reduction | [7] |
| Hereditary Hemochromatosis | 5 | 48 weeks | - | -63.5% | [8] |
| Hereditary Hemochromatosis | 10 | 48 weeks | - | -74.8% | [8] |
| Hereditary Hemochromatosis | 15 | 48 weeks | - | -74.1% | [8] |
| β-thalassemia | ~30 | 1 year | 3000.62 (mean) | - |[9] |
Table 2: Effect of Deferasirox on Liver Iron Concentration (LIC)
| Patient Population / Model | Deferasirox Dose (mg/kg/day) | Duration | Baseline LIC (mg Fe/g dw, mean) | Change in LIC (mg Fe/g dw, mean) | Reference |
|---|---|---|---|---|---|
| Iron-Overloaded Patients (LIC ≥7) | ~27.1 (mean) | 1 year | 25.0 | -6.1 | [10] |
| Iron-Overloaded Patients (LIC <7) | ~20.7 (mean) | 1 year | - | -0.02 (maintained) | [10] |
| Juvenile Hemochromatosis (Mouse Model) | 100 | 8 weeks | Markedly Elevated | Significant Reduction (P<0.05) | [1] |
| Non-Transfusion-Dependent Thalassemia | ~14.7 (mean) | 1 year | 15.13 | -6.68 |[11] |
Experimental Protocols
Detailed and reproducible protocols are essential for robust scientific inquiry. Below are representative methodologies for using Deferasirox in a research setting.
Protocol 1: In Vitro Measurement of the Labile Iron Pool (LIP)
This protocol describes the use of the fluorescent probe Calcein-AM to measure changes in the LIP in cultured cells upon treatment with Deferasirox.[2][12]
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Phosphate-Buffered Saline (PBS)
-
Calcein-AM (Corning)
-
Cell culture medium
-
Deferasirox (50 µM working solution)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Calcein Loading: Remove the cell culture medium and wash the cells briefly with PBS.
-
Incubate the cells with Calcein-AM (e.g., 0.0625 µM in PBS) for 15 minutes at 37°C. Calcein-AM is membrane-permeable and is cleaved by intracellular esterases into fluorescent calcein, which is retained in the cell. The fluorescence of calcein is quenched by iron.
-
Washing: Remove the Calcein-AM solution and wash the cells twice with PBS to remove any extracellular probe.
-
Treatment: Add the cell culture medium containing the desired concentration of Deferasirox (e.g., 50 µM) or control vehicle to the respective wells.
-
Incubate for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Trypsinize and harvest the cells.
-
Resuspend the cells in 200 µL of PBS.
-
Flow Cytometry Analysis: Analyze the mean fluorescence intensity (MFI) of the cell suspension using a flow cytometer (e.g., in the FL-1 channel). An increase in MFI corresponds to a decrease in the LIP as Deferasirox chelates the iron, unquenching the calcein fluorescence.
Caption: Workflow for measuring the Labile Iron Pool (LIP).
Protocol 2: In Vivo Study in an Iron-Overloaded Mouse Model
This protocol provides a general framework for assessing the efficacy of Deferasirox in reducing iron overload in a murine model.
Materials:
-
Animal model (e.g., Hjv-/- mice for hereditary hemochromatosis, or wild-type mice on an iron-rich diet).[1]
-
Deferasirox
-
Vehicle for oral gavage (e.g., carboxymethylcellulose)
-
Equipment for tissue harvesting and processing
-
Method for iron quantification (e.g., atomic absorption spectroscopy, colorimetric assays, or R2* MRI).[1]
Procedure:
-
Model Induction: Establish the iron overload model. For dietary models, this involves feeding mice an iron-supplemented chow for a specified period (e.g., 8-12 weeks). Genetic models like the Hjv-/- mouse spontaneously develop iron overload.[1]
-
Baseline Measurement: Before starting treatment, establish baseline iron levels. This can be done by sacrificing a subset of animals and measuring liver and heart iron concentration, or non-invasively using techniques like R2* MRI.
-
Treatment Administration: Randomize the iron-overloaded mice into a control group (vehicle) and a treatment group.
-
Administer Deferasirox once daily via oral gavage. A typical dose used in mouse models is 100 mg/kg.[1] Treatment is typically carried out 5 days a week.
-
Monitoring: Monitor the animals for any signs of toxicity throughout the study period (e.g., 8 weeks).
-
Endpoint Analysis: At the end of the treatment period, sacrifice the animals.
-
Harvest organs of interest (liver, heart, spleen, pancreas).
-
Iron Quantification: Determine the iron concentration in the harvested tissues using the chosen method and compare the levels between the Deferasirox-treated and control groups. Histological analysis with Perls' Prussian blue staining can also be used for qualitative assessment of iron deposition.
Conclusion
Deferasirox is a potent and specific iron chelator that offers significant utility as a research tool for dissecting the intricate mechanisms of iron metabolism. Its ability to selectively deplete the labile iron pool allows for precise investigations into the cellular responses to iron deficiency and the regulation of iron homeostasis. The availability of extensive quantitative data from clinical and preclinical studies provides a solid foundation for designing experiments and interpreting results. By utilizing the methodologies and data presented in this guide, researchers can effectively employ Deferasirox to advance our understanding of iron's fundamental role in health and disease.
References
- 1. Deferasirox reduces iron overload in a murine model of juvenile hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of the labile iron pool [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of deferasirox, deferoxamine, and combination of deferasirox and deferoxamine on an aplastic anemia mouse model complicated with iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailoring iron chelation by iron intake and serum ferritin: the prospective EPIC study of deferasirox in 1744 patients with transfusion-dependent anemias | Haematologica [haematologica.org]
- 7. From Biology to Clinical Practice: Iron Chelation Therapy With Deferasirox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of deferasirox at low and high iron burdens: results from the EPIC magnetic resonance imaging substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Unraveling the Off-Target intricate Mechanisms of Deferasirox in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential off-target effects of Deferasirox, an established iron chelator, within various cellular models. While its primary therapeutic action is the removal of excess iron, a growing body of research indicates that Deferasirox exerts a multitude of effects on cellular signaling pathways and processes, independent of its iron-binding capacity. This document provides a comprehensive overview of these non-canonical activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the off-target effects of Deferasirox in different cellular models.
Table 1: Cytotoxicity of Deferasirox in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 46.33 | [1] |
| U937 | Histiocytic Lymphoma | 16.91 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 50 | [1] |
| HBL-2 | Mantle Cell Lymphoma | 7.99 ± 2.46 | [2] |
| Granta-519 | Mantle Cell Lymphoma | 8.93 ± 2.25 | [2] |
| Jeko-1 | Mantle Cell Lymphoma | 31.86 ± 7.26 | [2] |
| MM1S | Multiple Myeloma | 3.2 - 47.9 | [3] |
| RPMI8226 | Multiple Myeloma | 3.2 - 47.9 | [3] |
| OCI-Myl3 | Multiple Myeloma | 3.2 - 47.9 | [3] |
| NCI-H929 | Multiple Myeloma | 3.2 - 47.9 | [3] |
| DMS-53 | Lung Carcinoma | Similar to Desferrioxamine | [4] |
| SK-N-MC | Neuroepithelioma | Similar to Desferrioxamine | [4] |
Table 2: Effects of Deferasirox on Key Signaling Proteins
| Cell Line | Protein | Effect | Deferasirox Concentration | Reference |
| K562 | Phosphorylated S6 | Dose-dependent decrease | 50 µM | [5] |
| K562 | REDD1 | Increased expression | 10 µM and 50 µM | [5] |
| K562 | TSC2 | Increased expression | 10 µM and 50 µM | [5] |
| K562, HL-60 | p65 (NF-κB) | Decreased nuclear localization | 50 µM | [6] |
| Mantle Cell Lymphoma Cells | Cyclin D1 | Proteolysis | Clinically feasible concentrations | [3] |
| Acute Lymphoblastic Leukemia Cells | Acetylated NRF2 (Lys599) | Increased expression | Not specified | [2] |
Key Signaling Pathways and Molecular Mechanisms
Deferasirox has been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate these intricate molecular interactions.
mTOR Signaling Pathway Inhibition
Deferasirox represses the mTOR signaling pathway, a central regulator of cell growth and proliferation, through the upregulation of REDD1 and TSC2.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylation of Nrf2 by p300/CBP augments promoter-specific DNA binding of Nrf2 during the antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Deferasirox: In Vitro Application Notes and Protocols for Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox (DFX), an orally active iron chelator, is clinically used to manage chronic iron overload. Beyond its established role in iron chelation, a growing body of evidence highlights its potent anti-neoplastic properties across various cancer types.[1][2][3] Deferasirox exerts its anti-cancer effects by inducing iron depletion in rapidly proliferating cancer cells, which are highly dependent on this mineral for essential processes like DNA synthesis and cell cycle progression.[4][5] This leads to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis.[2][5][6] These application notes provide a comprehensive overview and detailed protocols for studying the in vitro effects of Deferasirox on cancer cell cultures.
Mechanism of Action
Deferasirox's primary mechanism of anti-cancer activity is the chelation of intracellular iron, leading to a state of iron deprivation. This triggers a cascade of molecular events that collectively inhibit tumor growth. Key signaling pathways affected by Deferasirox include:
-
Cell Cycle Regulation: Deferasirox has been shown to induce cell cycle arrest, often at the G1 or S phase.[2][5] This is mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21, p27, and p53, and the downregulation of cyclins like Cyclin D1 and Cyclin B, and cyclin-dependent kinase 4 (CDK4).[5]
-
Apoptosis Induction: Deferasirox promotes programmed cell death in cancer cells.[7][8] This is evidenced by increased activity of executioner caspases, such as caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1).[1][7]
-
mTOR Signaling Pathway: Deferasirox can repress the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation.[7] It achieves this by enhancing the expression of REDD1, which in turn activates TSC2, an inhibitor of mTOR.[7] This leads to the dephosphorylation and inactivation of downstream mTOR targets like the S6 ribosomal protein.[7]
-
Metastasis-Related Pathways: Deferasirox has been observed to upregulate the expression of N-myc downstream-regulated gene 1 (NDRG1), a known metastasis suppressor.[1][5] Concurrently, it can downregulate the expression of oncogenes like c-myc.[5][6]
-
PI3K/Akt and MEK/ERK Signaling: In some cancer cell lines, Deferasirox has been shown to inhibit the activation of the PI3K/Akt and MEK/ERK signaling pathways, which are crucial for cell survival and proliferation.[6][9]
Data Presentation: In Vitro Efficacy of Deferasirox
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Deferasirox in various cancer cell lines as reported in the literature. These values can serve as a reference for designing experiments and selecting appropriate concentrations.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| K562 | Myeloid Leukemia | 48 | 46.33 | [7] |
| U937 | Myeloid Leukemia | 48 | 16.91 | [7] |
| HL-60 | Myeloid Leukemia | 48 | 50 | [7] |
| Fresh AML Cells | Acute Myeloid Leukemia | 48 | 87.63 - 172.2 | [7] |
| A549 | Lung Cancer | 72 | Varies by derivative | [4] |
| DMS-53 | Lung Carcinoma | Not Specified | Similar to DFO | [1] |
| SK-N-MC | Neuroepithelioma | Not Specified | Similar to DFO | [1] |
| PC-3 | Prostate Cancer | 72 | >100 | [10] |
| HepG2 | Hepatocellular Carcinoma | 72 | ~80 | [10] |
| AGS | Gastric Cancer | Not Specified | <10 | [5] |
| BxPC-3 | Pancreatic Cancer | 72 | Dose-dependent inhibition | [2] |
| HPAF-II | Pancreatic Cancer | 72 | Dose-dependent inhibition | [2] |
| Panc 10.05 | Pancreatic Cancer | 72 | Dose-dependent inhibition | [2] |
| miPS-LLCcm | Cancer Stem Cells | 48 | 10.6 | [11] |
| MCF-7 | Breast Cancer | Not Specified | High selectivity | [12] |
| HT-29 | Colon Cancer | Not Specified | High selectivity | [12] |
Mandatory Visualizations
References
- 1. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deferasirox shows in vitro and in vivo antileukemic effects on murine leukemic cell lines regardless of iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of deferasirox as a novel therapeutic modality in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deferasirox shows inhibition activity against cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-leukemic properties of deferasirox via apoptosis in murine leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. profdoc.um.ac.ir [profdoc.um.ac.ir]
Application Notes and Protocols for Preparing Deferasirox Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox is an orally active iron chelator used clinically to manage chronic iron overload. In the laboratory, it is a valuable tool for studying iron metabolism, cellular responses to iron deprivation, and for exploring its potential therapeutic effects beyond iron chelation, including its influence on signaling pathways implicated in various diseases.[1] Proper preparation of Deferasirox stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols and data for the preparation, storage, and use of Deferasirox stock solutions in a laboratory setting.
Physicochemical Properties of Deferasirox
A summary of the key physicochemical properties of Deferasirox is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅N₃O₄ | [2] |
| Molecular Weight | 373.36 g/mol | [3] |
| Appearance | White to slightly yellow crystalline solid | [2] |
| Melting Point | 264-265 °C | [1] |
Solubility Data
Deferasirox is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents. The choice of solvent is crucial for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Deferasirox for in vitro studies.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (267.84 mM) | [3][4] |
| 90 mg/mL | [5] | |
| 75 mg/mL (200.87 mM) | [6] | |
| Dimethyl formamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~2 mg/mL | [2] |
| Water | Sparingly soluble (<1 mg/mL at 25°C) | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Experimental Protocol: Preparation of Deferasirox Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of Deferasirox in DMSO, a common concentration for laboratory use.
Materials:
-
Deferasirox powder (purity ≥98%)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the Deferasirox powder and DMSO to come to room temperature.
-
Weighing Deferasirox: Accurately weigh 37.34 mg of Deferasirox powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the Deferasirox powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles.[3][5]
-
Storage Conditions: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3] When stored at -20°C, it is recommended to use the solution within one month.[5]
Note on Preparing Working Solutions:
To prepare a working solution for cell culture experiments, the DMSO stock solution should be diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%). For aqueous buffer applications, first dissolve Deferasirox in a water-miscible organic solvent like DMF or DMSO and then dilute with the aqueous buffer of choice.[2] Aqueous solutions of Deferasirox are not recommended for storage for more than one day.[2]
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using Deferasirox stock solutions in a laboratory setting.
Signaling Pathways Modulated by Deferasirox
Beyond its iron-chelating properties, Deferasirox has been shown to modulate key cellular signaling pathways, notably the NF-κB and p53 pathways. This activity is independent of its effect on cellular iron levels.
NF-κB Pathway: Deferasirox acts as a potent inhibitor of the NF-κB pathway.[7] It has been demonstrated to inhibit NF-κB-mediated gene expression, which may contribute to its observed anti-inflammatory and hematopoietic-improving effects in certain conditions.[8] This inhibition can occur without affecting the proximal activation of NF-κB.[8]
p53 Pathway: Deferasirox can induce apoptosis in cancer cells through the activation of the p53 signaling pathway.[9] Studies have shown that Deferasirox treatment can lead to the stabilization of p53 family members, resulting in an enhancement of p53 transcriptional activity.[10][11] This effect is linked to a reduction in Murine Double Minute 2 (MDM2), a key negative regulator of p53.[10][11]
The diagram below provides a simplified representation of the inhibitory effect of Deferasirox on the NF-κB pathway and its activating effect on the p53 pathway.
Conclusion
The protocols and data provided in this document offer a comprehensive guide for the preparation and use of Deferasirox stock solutions in a research setting. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes. The information on the modulation of cellular signaling pathways by Deferasirox highlights its utility as a tool for investigating complex biological processes beyond its primary function as an iron chelator.
References
- 1. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oral iron chelator deferasirox inhibits NF-κB mediated gene expression without impacting on proximal activation: implications for myelodysplasia and aplastic anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deferasirox Targets TAOK1 to Induce p53-Mediated Apoptosis in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deferasirox-Dependent Iron Chelation Enhances Mitochondrial Dysfunction and Restores p53 Signaling by Stabilization of p53 Family Members in Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes: Inducing Iron Deficiency in Cell Lines Using Deferasirox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential element for cellular processes, including DNA synthesis, energy metabolism, and cell proliferation. Cancer cells, in particular, exhibit an increased iron demand to support their rapid growth and division. This dependency on iron presents a therapeutic vulnerability. Deferasirox (DFX), an orally active iron chelator, is a valuable tool for inducing iron deficiency in vitro, thereby enabling the study of iron's role in cellular pathways and the development of novel anti-cancer strategies. These application notes provide detailed protocols for using Deferasirox to induce iron deficiency in cell lines, methods for its verification, and an overview of the affected signaling pathways.
Mechanism of Action
Deferasirox is a tridentate chelator with a high affinity and specificity for ferric iron (Fe³⁺). It readily permeates cell membranes and chelates iron from the intracellular labile iron pool (LIP). The resulting iron-deferasirox complex is then exported from the cell, leading to a state of intracellular iron depletion. This depletion of a critical nutrient disrupts numerous iron-dependent enzymatic processes, ultimately leading to cell cycle arrest, apoptosis, and other forms of cell death.
Data Presentation
The efficacy of Deferasirox in inducing cytotoxicity varies across different cell lines and treatment durations. The following tables summarize the 50% inhibitory concentration (IC₅₀) values of Deferasirox in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
Table 1: IC₅₀ Values of Deferasirox in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |
| AGS | Gastric Cancer | 72 | < 10[1] |
| MKN-28 | Gastric Cancer | 72 | Not specified, dose-dependent inhibition |
| SNU-484 | Gastric Cancer | 72 | Not specified, dose-dependent inhibition |
| SNU-638 | Gastric Cancer | 72 | Not specified, dose-dependent inhibition |
| K562 | Myeloid Leukemia | Not specified | 46.33[2] |
| U937 | Myeloid Leukemia | Not specified | 16.91[2] |
| HL-60 | Myeloid Leukemia | Not specified | 50[2] |
| Fresh Leukemia Cells (AML) | Acute Myeloid Leukemia | Not specified | 87.63 - 172.2[2] |
| Sup-B15 | Acute Lymphoblastic Leukemia | 24 | ~0.1 (100 nM)[3] |
| Molt-4 | Acute Lymphoblastic Leukemia | 24 | ~0.1 (100 nM)[3] |
| PC-3 | Prostate Cancer | 72 | Not specified, higher than derivatives |
| HepG2 | Hepatocellular Carcinoma | 72 | Not specified, higher than derivatives |
| A549 | Lung Cancer | 72 | > 100 |
| A549 | Lung Cancer | 24 | > 100 |
| T-24 | Bladder Cancer | 72 | 55.8 ± 6.3 |
| MCF-7 | Breast Cancer | 72 | 11.4 ± 3.2 |
| HeLa | Cervical Cancer | 72 | 35.5 ± 3.9 |
| HT-29 | Colon Cancer | 72 | 3.3 ± 0.5 |
| K-562 | Chronic Myelogenous Leukemia | 72 | 183.2 ± 11.7 |
| Neuro-2a | Neuroblastoma | 72 | 105.1 ± 9.8 |
Table 2: Effects of Deferasirox on Iron-Related Protein Expression
| Cell Line | Treatment | Change in Protein Expression | Reference |
| HepaRG | Deferasirox | ↓ Intracellular Ferritin, ↑ Soluble Transferrin Receptor | [4] |
| Gastric Cancer Cells | Deferasirox | ↑ Transferrin Receptor 1, ↓ Ferroportin | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of Deferasirox on a cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Deferasirox (stock solution prepared in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of Deferasirox in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the Deferasirox dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration matched to the highest Deferasirox concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of Deferasirox on cell cycle progression.
Materials:
-
Cells of interest treated with Deferasirox as described above
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and suspension cells from the treatment plates.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Measurement of the Labile Iron Pool (LIP) using Calcein-AM
This protocol quantifies the intracellular chelatable iron pool.
Materials:
-
Cells of interest treated with Deferasirox
-
Calcein-AM (acetoxymethyl ester)
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate or on glass coverslips.
-
Treat cells with Deferasirox for the desired time.
-
Wash the cells twice with HBSS.
-
Incubate the cells with 1 µM Calcein-AM in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess Calcein-AM.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm) or visualize under a fluorescence microscope. An increase in calcein fluorescence indicates a decrease in the labile iron pool.
Western Blot Analysis of Iron-Regulatory Proteins
This protocol detects changes in the expression of key proteins involved in iron metabolism.
Materials:
-
Cells of interest treated with Deferasirox
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-Ferritin Light Chain, anti-Transferrin Receptor 1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Signaling Pathways and Visualizations
Deferasirox-induced iron deficiency impacts several critical signaling pathways involved in cell growth, proliferation, and survival.
Deferasirox-Induced Cell Cycle Arrest
Iron depletion by Deferasirox leads to the arrest of the cell cycle, primarily at the G1/S transition. This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21, p27, and p53, and the downregulation of cyclins (Cyclin D1, Cyclin B) and cyclin-dependent kinases (CDK4).
Caption: Deferasirox-induced G1 cell cycle arrest pathway.
Deferasirox-Mediated mTOR Pathway Inhibition
Deferasirox treatment can lead to the repression of the mTOR signaling pathway, a central regulator of cell growth and proliferation. This is achieved through the upregulation of REDD1 (Regulated in development and DNA damage response 1), which in turn activates the TSC1/TSC2 complex, a negative regulator of mTORC1.
Caption: Inhibition of the mTOR pathway by Deferasirox.
Deferasirox-Induced Ferroptosis via NRF2
In some cancer cells, Deferasirox can induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. This process can be mediated by the activation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).
Caption: Deferasirox-induced ferroptosis through the NRF2 pathway.
Conclusion
Deferasirox is a potent and specific tool for inducing iron deficiency in cell lines, providing a valuable model for studying the role of iron in cancer biology and for the preclinical evaluation of iron chelation-based therapies. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize Deferasirox in their in vitro studies. Careful optimization of concentrations and treatment times for each specific cell line is recommended to achieve reproducible and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Deferasirox as an Antitumor Agent in Cancer Research
Introduction
Deferasirox is an orally administered, high-affinity iron chelator approved for the treatment of chronic iron overload.[1][2][3] Its ability to systemically reduce iron levels has garnered significant interest in oncology, as cancer cells exhibit a heightened dependence on iron for proliferation, DNA synthesis, and metabolic processes.[2][4][5][6] This dependency, often termed "iron addiction," presents a therapeutic vulnerability. Deferasirox exploits this by depleting the intracellular labile iron pool, leading to a range of antitumor effects, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.[1][2][4] These application notes provide a summary of its efficacy, mechanisms, and protocols for its use in a research setting.
Mechanism of Action
The primary antitumor mechanism of Deferasirox is its ability to bind to and facilitate the excretion of iron, thereby depriving cancer cells of this essential element.[2] This iron depletion triggers a cascade of downstream cellular events:
-
Induction of Apoptosis: Deferasirox treatment leads to the activation of apoptotic pathways, marked by increased expression of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase 1 (PARP1).[1][7][8]
-
Cell Cycle Arrest: It causes cell cycle arrest, primarily at the G1/S phase, by upregulating cyclin-dependent kinase inhibitors like p21 and p27 and downregulating key cell cycle promoters such as Cyclin D1 and CDK4.[4][7][9]
-
Modulation of Signaling Pathways: Deferasirox has been shown to inhibit critical cancer-promoting pathways, including mTOR, NF-κB, Akt/MEK/ERK, and Wnt/β-catenin signaling.[4][10][11][12]
-
Metastasis Suppression: It upregulates the expression of the metastasis suppressor protein N-myc downstream-regulated gene 1 (NDRG1).[1][4][9]
-
Induction of Ferroptosis: By modulating iron metabolism, Deferasirox can sensitize cancer cells to ferroptosis, a form of iron-dependent programmed cell death.[13][14][15]
Caption: Core antitumor mechanisms of Deferasirox.
Quantitative Data Summary
The efficacy of Deferasirox varies across different cancer types and cell lines. The following tables summarize its in vitro cytotoxicity and in vivo antitumor activity.
Table 1: In Vitro Cytotoxicity of Deferasirox (IC50 Values)
| Cancer Type | Cell Line(s) | IC50 Value (µM) | Citation(s) |
| Myeloid Leukemia | U937 | 16.91 | [10] |
| Myeloid Leukemia | K562 | 46.33 | [10] |
| Myeloid Leukemia | HL-60 | 50 | [10] |
| Mantle Cell Lymphoma | HBL-2, Granta-519 | 7.99 - 8.93 | [7] |
| Mantle Cell Lymphoma | Jeko-1 | 31.86 | [7] |
| Gastric Cancer | AGS | < 10 | [4] |
| Acute Lymphoblastic Leukemia | Sup-B15, Molt-4 | 0.1 (100 nM) | [14][15] |
| Lung Cancer | A549 | 12.3 - 12.6 (24h exposure) | [16] |
| Breast Cancer (4T1) | 4T1 | ~43.2 (16.114 µg/ml) | [8] |
Note: Conversion from µg/ml to µM for 4T1 cells assumes a molecular weight of 373.36 g/mol for Deferasirox.
Table 2: In Vivo Antitumor Efficacy of Deferasirox
| Cancer Type | Animal Model | Dosing Regimen | Outcome | Citation(s) |
| Lung Carcinoma | DMS-53 Xenograft | 20-40 mg/kg, oral gavage, every other day | Potent inhibition of tumor growth | [1][17] |
| Pancreatic Cancer | BxPC-3 Xenograft | 160-200 mg/kg, orally | Significant suppression of tumor growth | [6] |
| Pancreatic Cancer | BxPC-3 Xenograft | Combination with Gemcitabine | Synergistic tumor growth suppression | [18] |
| Cervical Cancer | HeLa/SiHa Xenograft | Not specified | Significant suppression of xenograft tumor growth | [9][11] |
Key Signaling Pathways Affected by Deferasirox
Deferasirox modulates multiple signaling networks crucial for cancer cell survival and proliferation.
A. Inhibition of the mTOR Pathway
In myeloid leukemia cells, Deferasirox enhances the expression of REDD1, which in turn activates TSC2, a negative regulator of the mTOR complex. This leads to the dephosphorylation and inactivation of the downstream mTOR target, S6 ribosomal protein, ultimately inhibiting protein synthesis and cell growth.[10]
Caption: Deferasirox inhibits the mTOR pathway.
B. Regulation of the Cell Cycle
Deferasirox induces G1 phase arrest by altering the expression of key cell cycle regulators. It upregulates tumor suppressors like p53 and CDK inhibitors p21 and p27, while simultaneously downregulating pro-proliferative proteins such as Cyclin D1, Cyclin B, and CDK4.[4]
Caption: Deferasirox induces G1 cell cycle arrest.
Experimental Protocols
The following are generalized protocols for studying Deferasirox in a cancer research setting. Optimization for specific cell lines and experimental conditions is recommended.
References
- 1. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron chelation in the treatment of cancer: a new role for deferasirox? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic inhibitory effects of deferasirox in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of deferasirox as a novel therapeutic modality in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the antitumoral activity of deferasirox, an iron chelation agent, on mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential anticancer effect of free and nanoformulated Deferasirox for breast cancer treatment: in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deferasirox shows inhibition activity against cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dibutyryl.com [dibutyryl.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Deferasirox, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application of Deferasirox in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox, an orally administered iron chelator, is under investigation for its therapeutic potential in neurodegenerative diseases, where iron dyshomeostasis is a recognized pathological feature. Elevated iron levels in the brain can catalyze the formation of reactive oxygen species, leading to oxidative stress, mitochondrial dysfunction, and the aggregation of pathogenic proteins such as amyloid-beta (Aβ) and hyperphosphorylated tau, hallmarks of Alzheimer's disease (AD). In Parkinson's disease (PD), iron accumulation is observed in the substantia nigra, contributing to the demise of dopaminergic neurons. This document provides a comprehensive overview of the application of Deferasirox in preclinical neurodegenerative disease research, summarizing key quantitative data, detailing experimental protocols, and illustrating the implicated signaling pathways.
Data Presentation
The following tables summarize the quantitative findings from a key preclinical study investigating the effects of Deferasirox in transgenic mouse models of Alzheimer's disease and tauopathy.[1]
Table 1: Effect of Deferasirox on Cognitive and Motor Function in Transgenic Mice [1]
| Animal Model | Treatment Group | Outcome Measure | Result (Change from Baseline) | p-value |
| Tau/Tau (JNPL3) | Control | Contextual Fear Conditioning (% time motionless) | Not Reported | 0.33 |
| Deferasirox | Contextual Fear Conditioning (% time motionless) | Not Reported | ||
| Control | Cued Fear Conditioning (% time motionless) | Not Reported | 0.47 | |
| Deferasirox | Cued Fear Conditioning (% time motionless) | Not Reported | ||
| Control | Rotarod (latency to fall, s) | -16 ± 65 | 0.94 | |
| Deferasirox | Rotarod (latency to fall, s) | -13 ± 30 | ||
| Tau/APP | Control | Contextual Fear Conditioning (% time motionless) | -18 ± 29 | 0.56 |
| Deferasirox | Contextual Fear Conditioning (% time motionless) | -8.9 ± 35 | ||
| Control | Cued Fear Conditioning (% time motionless) | -33 ± 28 | 0.062 | |
| Deferasirox | Cued Fear Conditioning (% time motionless) | -8.9 ± 20 | ||
| Control | Rotarod (latency to fall, s) | +11 ± 43 | 0.96 | |
| Deferasirox | Rotarod (latency to fall, s) | +11 ± 45 | ||
| APP (Tg2576) | Control | Contextual Fear Conditioning (% time motionless) | -11 ± 20 | 0.43 |
| Deferasirox | Contextual Fear Conditioning (% time motionless) | -19 ± 22 | ||
| Control | Cued Fear Conditioning (% time motionless) | +2.8 ± 24 | 0.19 | |
| Deferasirox | Cued Fear Conditioning (% time motionless) | -12 ± 25 | ||
| Control | Rotarod (latency to fall, s) | +3.5 ± 29 | 1.00 | |
| Deferasirox | Rotarod (latency to fall, s) | +3.5 ± 37 |
Table 2: Effect of Deferasirox on Hyperphosphorylated Tau Pathology [1]
| Animal Model | Treatment Group | Outcome Measure | Result | Percent Decrease | p-value |
| Tau/Tau (JNPL3) | Control | AT8 Immunohistochemistry (% area occupied by NFTs) | 5.4 ± 2.7% | 25% | 0.22 |
| Deferasirox | AT8 Immunohistochemistry (% area occupied by NFTs) | 4.0 ± 2.6% | |||
| Control | AT8 Western Blot (arbitrary units) | 24 ± 17 | 24% | 0.64 | |
| Deferasirox | AT8 Western Blot (arbitrary units) | 18 ± 17 | |||
| Tau/APP | Control | AT8 Immunohistochemistry (% area occupied by NFTs) | 4.5 ± 2.6% | 15% | 0.57 |
| Deferasirox | AT8 Immunohistochemistry (% area occupied by NFTs) | 3.8 ± 3.4% | |||
| Control | AT8 Western Blot (arbitrary units) | 26 ± 12 | 53% | 0.03 | |
| Deferasirox | AT8 Western Blot (arbitrary units) | 12 ± 14 |
Experimental Protocols
Animal Models and Deferasirox Administration
-
Animal Models:
-
Tg2576 (APP): These mice overexpress a mutant form of human amyloid precursor protein (APP) and develop amyloid-beta plaques.[1]
-
JNPL3 (Tau/Tau): These mice overexpress a mutant human tau protein and develop neurofibrillary tangles (NFTs).[1]
-
APP/Tau: A crossbreed of Tg2576 and JNPL3 mice, overexpressing both mutant human APP and tau.[1]
-
-
Deferasirox Formulation and Dosing:
-
Deferasirox (Exjade®) tablets are crushed and suspended in sterile water.
-
Mice are treated with 1.6 mg of Deferasirox three times a week via oral gavage.[1]
-
Treatment is typically initiated at 8 months of age and continues until 14 months of age.[1]
-
Control animals receive vehicle (sterile water) on the same schedule.
-
Behavioral Testing
This test assesses fear-associated learning and memory.
-
Habituation: Place the mouse in the conditioning chamber for 5 minutes with no stimuli. The chamber should have distinct visual and tactile cues.
-
Training (24 hours after habituation):
-
Place the mouse back in the same chamber.
-
Allow a 2-minute exploration period.
-
Deliver a mild foot shock (e.g., 0.3 mA for 2 seconds) as the unconditioned stimulus (US).
-
Thirty seconds after the shock, present an auditory cue (e.g., a tone) as the conditioned stimulus (CS).
-
Return the mouse to its home cage 30 seconds after the cue.
-
-
Contextual Memory Test (24 hours after training):
-
Place the mouse back in the original conditioning chamber for a set duration (e.g., 3-5 minutes).
-
Record the total time the mouse spends "freezing" (complete immobility except for respiration).
-
-
Cued Memory Test (conducted after the contextual test):
-
Place the mouse in a novel chamber with different visual and tactile cues.
-
Allow a period of exploration in the altered context.
-
Present the auditory cue that was paired with the shock during training.
-
Record the freezing behavior in response to the cue.
-
This test evaluates motor coordination and balance.
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.
-
Training/Testing:
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
The rod should be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse.
-
Conduct multiple trials (e.g., 3-5 trials) with an inter-trial interval of at least 15 minutes.
-
Molecular Biology Techniques
-
Tissue Preparation:
-
Perfuse the mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Harvest the brains and post-fix in 4% PFA overnight.
-
Cryoprotect the brains in a sucrose solution gradient.
-
Section the brains (e.g., 40 µm thick coronal sections) using a cryostat.
-
-
Staining Procedure:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate the sections with the primary antibody, anti-phospho-tau (AT8), overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize the staining with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with a nuclear stain like hematoxylin if desired.
-
Mount the sections on slides, dehydrate, and coverslip.
-
-
Quantification:
-
Capture images of the stained sections using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the area occupied by AT8-positive staining in specific brain regions (e.g., hippocampus, cortex).
-
-
Protein Extraction:
-
Dissect the brain region of interest (e.g., cortex or hippocampus).
-
Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with the primary antibody (AT8) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the intensity of the phosphorylated tau band to a loading control protein (e.g., GAPDH or β-actin).
-
Signaling Pathways and Mechanisms of Action
Iron Chelation and Tau Pathology
Deferasirox is proposed to mitigate tau pathology primarily through its iron-chelating properties. Excess iron can directly promote the aggregation of hyperphosphorylated tau and contribute to the generation of reactive oxygen species (ROS), which can further exacerbate tau hyperphosphorylation through the activation of stress-related kinases. By sequestering excess iron, Deferasirox is thought to interrupt this pathological cycle.
Caption: Deferasirox's iron chelation mechanism.
Neuroprotection via the PERK-ATF4-Parkin Pathway
Independent research has shown that Deferasirox can induce a mild endoplasmic reticulum (ER) stress response, leading to the activation of the PERK-ATF4 signaling pathway.[2][3] This cascade upregulates the expression of Parkin, an E3 ubiquitin ligase with neuroprotective functions that are often compromised in Parkinson's disease. Enhanced Parkin expression can promote the clearance of misfolded proteins and damaged mitochondria, thereby protecting neurons from oxidative stress-induced cell death.
Caption: Deferasirox-induced neuroprotective pathway.
Regulation of Amyloid Precursor Protein (APP) Translation
The 5' untranslated region (5'-UTR) of the APP mRNA contains an iron-responsive element (IRE).[1] Iron can regulate the translation of APP through this element. Iron chelation by agents like Deferasirox can potentially decrease the translation of APP, thereby reducing the production of the amyloid-beta peptide, a key pathogenic molecule in Alzheimer's disease.
Caption: Deferasirox's potential role in APP translation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Deferasirox in a transgenic mouse model of neurodegenerative disease.
Caption: Preclinical evaluation of Deferasirox.
References
- 1. Effects of Deferasirox in Alzheimer’s Disease and Tauopathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATF4-activated parkin induction contributes to deferasirox-mediated cytoprotection in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATF4-activated parkin induction contributes to deferasirox-mediated cytoprotection in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferasirox: A Tool for Investigating the Role of Iron in Oxidative Stress
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox (DFX) is an orally active iron chelator primarily used in the clinical management of transfusional iron overload.[1][2] Its high affinity and specificity for ferric iron (Fe³⁺) make it a valuable tool for researchers studying the intricate relationship between iron homeostasis and oxidative stress.[1][2] Excess iron is a potent catalyst of oxidative damage through the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.[1][3][4] By sequestering labile iron, deferasirox can mitigate this effect, thereby serving as a modulator of iron-induced oxidative stress.[1][3] These application notes provide a comprehensive overview of the use of deferasirox in oxidative stress research, complete with experimental protocols and data presentation.
Mechanism of Action in the Context of Oxidative Stress
Deferasirox is a tridentate ligand that binds to iron in a 2:1 ratio.[2] Its primary mechanism in mitigating oxidative stress is the chelation of labile iron pools, rendering the iron unavailable to participate in redox cycling and the subsequent generation of reactive oxygen species (ROS).[1][3] However, research also indicates that deferasirox's effects on oxidative stress can be multifaceted, extending beyond simple iron removal.[3] Studies have shown that deferasirox can directly inhibit ROS production by neutrophils and influence key signaling pathways involved in the oxidative stress response, such as NF-κB and MAPK pathways.[3][5] Interestingly, in some cellular contexts, deferasirox has been observed to induce ROS production, highlighting the complexity of its effects and its potential as a tool to study redox signaling.[6][7]
Key Applications in Oxidative Stress Research
-
Studying the role of iron in disease models: Deferasirox can be used to investigate the contribution of iron-mediated oxidative stress in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and certain cancers.[2][5]
-
Investigating antioxidant properties: The ability of deferasirox to reduce oxidative damage can be assessed in various in vitro and in vivo models.[1][8]
-
Modulating cellular signaling pathways: Researchers can utilize deferasirox to explore how iron availability influences signaling cascades sensitive to redox state.[3][5]
-
Inducing and studying ferroptosis: Deferasirox has been shown to induce ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation, in certain cancer cell lines.[9][10]
Data Presentation
The following tables summarize quantitative data from various studies on the effect of deferasirox on markers of oxidative stress.
Table 1: In Vitro Studies on Deferasirox and Oxidative Stress
| Cell Type/System | Deferasirox Concentration | Treatment Duration | Key Findings | Reference |
| Human Neutrophils | 50 µM | Not specified | Significantly inhibited fMLP-induced ROS production (P < 0.0001). | [3][11] |
| Human Hematopoietic Stem/Progenitor Cells (HSPCs) | 100 µM | 24 hours | Induced ROS production. | [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 100 µM and 200 µM | 24 hours | Dose-dependent increase in ROS production (p=0.02). | [6] |
| ALL cell lines (Sup-B15 and Molt-4) | 100 nM | 24 hours | Increased intracellular ROS levels. | [9] |
| Cultured Cardiomyocytes | Not specified | Not specified | Suppressed hypoxia/reoxygenation-induced iron overload in the ER, lipid peroxidation, and ferroptosis. | [10] |
| Linoleic acid micelles | Not specified | Not specified | Showed antioxidant activity by reducing the rate of peroxidation. | [1] |
| Ascorbic acid oxidation model | Not specified | Not specified | Reduced the rate of iron-induced ascorbic acid oxidation by about 100 times. | [1] |
Table 2: In Vivo Studies on Deferasirox and Oxidative Stress
| Animal Model/Patient Population | Deferasirox Dosage | Treatment Duration | Key Findings | Reference |
| Iron-overloaded gerbils | 100 mg/kg/day (p.o.) | 3 months | Decreased cardiac iron by 23.5% (P < 0.05), reduced cardiac protein oxidation by 36% (P < 0.05), and superoxide abundance by 47.1% (P < 0.05). | [5] |
| Patients with transfusion dependency (n=9) | Not specified | Not specified | Significantly reduced serum hydroperoxide levels (dROMs) from 409 ± 127 Carr U to 309 ± 65 Carr U (P = 0.031). | [3][11] |
| Myelodysplastic syndrome patients (n=19) | 20 mg/kg/day (initially) | Mean of 91 days | Decreased labile iron pool in red blood cells (P=0.002) and platelets (P<0.02). Decreased labile plasma iron from 0.39 ± 0.43 to 0.11 ± 0.45 µM (P=0.02). | [12][13] |
| Ovariectomized rats with iron accumulation | 50 mg/kg and 100 mg/kg | Not specified | Reduced oxidative stress markers (MDA) and increased serum antioxidant capacity (FRAP). | [14] |
| Beta-thalassemia major patients (n=41) | 30-40 mg/kg/day | 6 months | Significant decrease in serum MDA and CRP (P < 0.01), and a significant increase in serum GSH (P < 0.01). | [15] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Deferasirox on ROS Production in Human Neutrophils
This protocol is based on the methodology described by Saigo et al.[3][11]
1. Isolation of Human Neutrophils:
- Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).
- Resuspend the isolated neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).
2. Treatment with Deferasirox:
- Pre-incubate the neutrophils with 50 µM deferasirox for a specified period (e.g., 30 minutes) at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
3. Induction of ROS Production:
- Induce ROS production by adding a stimulant such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol myristate acetate (PMA).
4. Measurement of ROS:
- Measure ROS production using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
- Analyze the fluorescence intensity using a flow cytometer.
5. Data Analysis:
- Compare the mean fluorescence intensity of deferasirox-treated cells with that of control cells to determine the effect on ROS production.
Protocol 2: In Vivo Assessment of Deferasirox on Cardiac Oxidative Stress in an Iron-Overloaded Gerbil Model
This protocol is adapted from the study by Oudit et al.[5]
1. Animal Model:
- Use male Mongolian gerbils.
- Induce iron overload by intraperitoneal (i.p.) injections of iron-dextran (e.g., 100 mg/kg for 5 days a week for 10 weeks).
- Maintain a control group receiving saline injections.
2. Deferasirox Treatment:
- Following the iron-loading period, administer deferasirox orally (p.o.) at a dose of 100 mg/kg/day for 1 to 3 months.
- A control group of iron-overloaded gerbils should receive a vehicle.
3. Tissue Collection:
- At the end of the treatment period, euthanize the animals and collect the hearts.
4. Measurement of Oxidative Stress Markers:
- Protein Oxidation: Perform oxyblot analysis on cardiac protein extracts to detect carbonyl groups introduced into proteins by oxidative damage.
- Superoxide Production: Use hydroethidine fluorescence staining on cardiac tissue sections to visualize and quantify superoxide levels.
5. Data Analysis:
- Quantify the results from the oxyblot and hydroethidine staining and compare the deferasirox-treated group to the untreated iron-overloaded group.
Signaling Pathways and Visualizations
Deferasirox-Mediated Reduction of Iron-Induced Oxidative Stress
Excess intracellular iron, particularly in its ferrous form (Fe²⁺), participates in the Fenton reaction, converting hydrogen peroxide (H₂O₂) into a highly reactive hydroxyl radical (•OH) and a hydroxide ion (OH⁻).[1] This initiates a cascade of oxidative damage to lipids, proteins, and DNA. Deferasirox, by chelating labile iron, prevents its participation in this reaction, thereby reducing oxidative stress.[3]
Caption: Deferasirox chelates labile iron, preventing the Fenton reaction and reducing oxidative stress.
Deferasirox and MAPK Signaling in Cardiac Tissue
In iron-overloaded cardiac tissue, increased oxidative stress can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK.[5] This activation contributes to cardiac injury. Deferasirox treatment has been shown to diminish the phosphorylation of these MAPK subfamilies, suggesting a cardioprotective effect.[5]
Caption: Deferasirox attenuates iron-induced cardiac injury by inhibiting MAPK signaling.
Deferasirox, Nrf2, and Ferroptosis
In some cancer cells, deferasirox can induce ROS production, leading to the activation of the Nrf2 signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of antioxidant genes. However, in this context, deferasirox-induced Nrf2 activity is also linked to the induction of ferroptosis, a form of iron-dependent cell death.[9]
Caption: Deferasirox can induce ferroptosis in cancer cells through a mechanism involving ROS and Nrf2.
Conclusion
Deferasirox is a versatile and powerful tool for investigating the role of iron in oxidative stress. Its well-characterized iron-chelating properties, coupled with its broader effects on cellular redox signaling, make it an invaluable asset for researchers in basic science and drug development. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at elucidating the complex interplay between iron homeostasis and oxidative stress-related pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Deferasirox Reduces Oxidative Stress in Patients With Transfusion Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferasirox reduces oxidative stress in patients with transfusion dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferasirox removes cardiac iron and attenuates oxidative stress in the iron-overloaded gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deferasirox Targeting Ferroptosis Synergistically Ameliorates Myocardial Ischemia Reperfusion Injury in Conjunction With Cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deferasirox Reduces Oxidative Stress in Patients With Transfusion Dependency | Saigo | Journal of Clinical Medicine Research [jocmr.org]
- 12. Changes in parameters of oxidative stress and free iron biomarkers during treatment with deferasirox in iron-overloaded patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in parameters of oxidative stress and free iron biomarkers during treatment with deferasirox in iron-overloaded patients with myelodysplastic syndromes | Haematologica [haematologica.org]
- 14. Deferasirox improved iron homeostasis and hematopoiesis in ovariectomized rats with iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for Assessing Deferasirox Efficacy in Reducing Iron Overload
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established protocols to assess the efficacy of Deferasirox in reducing iron overload. The following sections detail the key biomarkers, methodologies for their assessment, and sample data from clinical studies.
Introduction to Deferasirox and Iron Overload
Deferasirox is an orally active iron chelator used to treat chronic iron overload resulting from blood transfusions in patients with conditions such as thalassemia, sickle cell disease, and myelodysplastic syndromes. The human body lacks a natural mechanism to excrete excess iron, leading to its accumulation in vital organs like the liver and heart, which can cause significant morbidity and mortality if left untreated.[1] Effective chelation therapy with Deferasirox aims to reduce the total body iron burden, thereby preventing organ damage.[1][2] Monitoring the efficacy of Deferasirox is crucial for optimizing dosage and ensuring patient safety.[1][3]
Key Efficacy Endpoints
The efficacy of Deferasirox is primarily evaluated by monitoring changes in markers of total body iron. The most critical endpoints are:
-
Serum Ferritin: A convenient and widely used marker for assessing body iron burden.[3][4] Serial measurements are reliable for monitoring trends in iron stores.[3][4]
-
Liver Iron Concentration (LIC): Considered a more direct and accurate measure of total body iron stores.[5]
-
Cardiac Iron: Essential for assessing the risk of cardiac complications, a major cause of mortality in iron-overloaded patients.[6]
Quantitative Data Summary
The following tables summarize the efficacy of Deferasirox from key clinical trials.
Table 1: Efficacy of Deferasirox on Serum Ferritin Levels
| Study/Patient Population | Baseline Median Serum Ferritin (ng/mL) | Treatment Duration | Mean Deferasirox Dose (mg/kg/day) | Median Change in Serum Ferritin (ng/mL) | Reference |
| EPIC Study (Overall) | - | 1 year | 22.2 | -264 | [7][8] |
| EPIC Study (MDS) | - | 1 year | 19.2 | -606 | [2] |
| ESCALATOR Study (β-thalassemia) | 3356 | 1 year | - | - | [9] |
| Phase I/II (Hereditary Hemochromatosis) | - | 48 weeks | 5 | - (31.1% reduction) | [10] |
| Phase I/II (Hereditary Hemochromatosis) | - | 48 weeks | 10 | - (52.8% reduction) | [10] |
| Phase I/II (Hereditary Hemochromatosis) | - | 48 weeks | 15 | - (55.4% reduction) | [10] |
Table 2: Efficacy of Deferasirox on Liver Iron Concentration (LIC)
| Study/Patient Population | Baseline Mean LIC (mg Fe/g dw) | Treatment Duration | Mean Deferasirox Dose (mg/kg/day) | Mean Change in LIC (mg Fe/g dw) | Reference |
| ESCALATOR Study (β-thalassemia) | 18.0 ± 9.1 | 1 year | - | -3.4 | [9] |
| 5-Year Follow-up (Deferasirox cohort) | - | 5 years | 21.6 ± 6.4 | -7.8 ± 11.2 | [2] |
| 5-Year Follow-up (Crossover cohort) | - | 5 years | 23.2 ± 5.9 | -3.1 ± 7.9 | [2] |
Table 3: Efficacy of Deferasirox on Cardiac Iron (T2* MRI)
| Study/Patient Population | Baseline Mean Cardiac T2* (ms) | Treatment Duration | Mean Deferasirox Dose (mg/kg/day) | Mean Change in Cardiac T2* (ms) | Reference |
| Heavily iron-overloaded β-thalassemia | 17.2 ± 10.8 | 18 months | 25.9 (baseline) to 37.7 (18 months) | +4.3 (Improvement) | [6] |
| Case Series (β-thalassemia) | 13-24 | Up to 5 years | 10-30 | Improvement to 21-41 | [11] |
Experimental Protocols
Protocol 1: Serum Ferritin Measurement
Objective: To monitor the trend of total body iron stores in response to Deferasirox therapy.
Principle: Serum ferritin is an acute-phase reactant, and its levels can be influenced by inflammation.[12] Therefore, serial measurements are crucial to establish a trend. An automated immunoassay is the standard method.
Procedure:
-
Sample Collection: Collect 3-5 mL of venous blood in a serum separator tube.
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 1000-1300 x g for 15 minutes.
-
Analysis: Analyze the serum sample for ferritin concentration using a validated automated immunoassay analyzer (e.g., chemiluminescence immunoassay).
-
Frequency of Monitoring: Serum ferritin levels should be monitored monthly.[7][8]
-
Dose Adjustment: Deferasirox dosage may be adjusted every 3-6 months based on the trend in serum ferritin levels.[7][8]
Protocol 2: Liver Iron Concentration (LIC) Assessment by MRI
Objective: To non-invasively quantify the iron content in the liver.
Principle: The magnetic properties of iron (paramagnetism) alter the relaxation times of protons in the surrounding tissue. MRI techniques measure these changes to estimate the iron concentration. T2* (or its reciprocal R2*) relaxometry is a widely used and validated method.[13]
Procedure:
-
Patient Preparation: No specific preparation is required. The patient should be instructed on breath-holding techniques to minimize motion artifacts.
-
MRI Acquisition:
-
Use a 1.5 Tesla MRI scanner.
-
Employ a multi-echo gradient-echo sequence to acquire images of the liver at multiple echo times (TEs).
-
Acquire a single transverse slice through the center of the liver.
-
-
Image Analysis:
-
Draw a region of interest (ROI) in a homogeneous area of the liver parenchyma, avoiding large blood vessels.
-
Measure the signal intensity within the ROI at each echo time.
-
Fit the signal intensity decay curve to a mono-exponential or a more complex model to calculate the T2* (or R2*) value.
-
Convert the T2* or R2* value to LIC (mg Fe/g dry weight) using a validated calibration curve. For example, one equation used is: [Fe]R2* = 0.0254 x R2* + 0.202.[12]
-
-
Frequency of Monitoring: LIC is typically assessed at baseline and then annually to monitor long-term efficacy.
Protocol 3: Cardiac Iron Assessment by T2* MRI
Objective: To non-invasively quantify myocardial iron deposition.
Principle: Similar to the liver, iron accumulation in the heart shortens the T2* relaxation time. Cardiac T2* MRI is the gold standard for assessing cardiac iron overload.[14][15]
Procedure:
-
Patient Preparation: An electrocardiogram (ECG) signal is required for cardiac gating. The patient should be instructed on breath-holding.
-
MRI Acquisition:
-
Use a 1.5 Tesla MRI scanner.[16]
-
Acquire a single mid-ventricular short-axis slice of the heart.
-
Use a multi-echo, ECG-gated gradient-echo sequence.
-
-
Image Analysis:
-
Draw a region of interest (ROI) in the interventricular septum, avoiding the blood pool.
-
Measure the signal intensity within the ROI at each echo time.
-
Calculate the T2* value by fitting the signal intensity decay data.
-
Interpret the T2* values as follows:
-
-
Frequency of Monitoring: Cardiac T2* is typically assessed at baseline and then annually, or more frequently in patients with severe cardiac iron overload.
Visualizations
Caption: Workflow for assessing Deferasirox efficacy.
References
- 1. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of deferasirox doses of >30 mg/kg per d in patients with transfusion-dependent anaemia and iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia: the ESCALATOR study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Deferasirox (Exjade®) significantly improves cardiac T2* in heavily iron-overloaded patients with β-thalassemia major - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailoring iron chelation by iron intake and serum ferritin: the prospective EPIC study of deferasirox in 1744 patients with transfusion-dependent anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailoring iron chelation by iron intake and serum ferritin: the prospective EPIC study of deferasirox in 1744 patients with transfusion-dependent anemias | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. A Phase 1/2, Dose-Escalation Trial of Deferasirox for the Treatment of Iron Overload in HFE-Related Hereditary Hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term chelation therapy with deferasirox: effects on cardiac iron overload measured by T2* MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac iron overload evaluation in thalassaemic patients using T2* magnetic resonance imaging following chelation therapy: a multicentre cross-sectional study | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 13. Measurement of the liver iron concentration in transfusional iron overload by MRI R2* and by high-transition-temperature superconducting magnetic susceptometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac T2* mapping: Techniques and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of iron overload by cardiac and liver T2* in β-thalassemia: Correlation with serum ferritin, heart function and liver enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. radiopaedia.org [radiopaedia.org]
Application Notes and Protocols: The Use of Deferasirox in Ferroptosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Deferasirox (DFX), an oral iron chelator, as a tool to investigate and induce ferroptosis, a form of iron-dependent regulated cell death. The protocols detailed below are based on established methodologies from recent scientific literature.
Introduction
Deferasirox is a clinically approved, orally active iron chelator used to treat chronic iron overload resulting from blood transfusions.[1][2][3] Its primary mechanism involves binding to ferric iron (Fe³⁺), facilitating its excretion from the body.[1][4] Beyond its established clinical use, Deferasirox has emerged as a valuable research tool and a potential therapeutic agent in the context of ferroptosis. Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides, leading to cell death.[1][5] Deferasirox's ability to modulate intracellular iron levels and induce reactive oxygen species (ROS) production makes it a subject of intense investigation, particularly in cancer biology and ischemia-reperfusion injury.[6][7][8]
Mechanism of Action in Ferroptosis
Deferasirox's role in ferroptosis is multifaceted, primarily revolving around its canonical function as an iron chelator, but also involving the modulation of specific signaling pathways.
-
Iron Depletion and Redox Stress: As a tridentate iron chelator, Deferasirox binds to and depletes the intracellular labile iron pool.[9] This action, paradoxically, can also promote ferroptosis. In some cancer cells, Deferasirox perturbs mitochondrial function, leading to the production of reactive oxygen species (ROS) and the inhibition of glutathione, a key antioxidant, thereby activating ferroptosis.
-
Induction of the NRF2 Signaling Pathway: In acute lymphoblastic leukaemia (ALL) cells, Deferasirox has been shown to induce ferroptosis by increasing the expression of acetylated Nuclear factor erythroid 2-related factor 2 (NRF2).[1][6][10][11] NRF2 is a master regulator of the cellular antioxidant response.[1] Deferasirox facilitates the acetylation of NRF2, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1), which contributes to the ferroptotic process in this context.[1][6][10]
-
Lipid Peroxidation: A hallmark of ferroptosis is the accumulation of lipid peroxides.[5][12] Studies have shown that Deferasirox can induce lipid peroxidation, contributing to cell death.[12] In the context of myocardial ischemia-reperfusion injury, Deferasirox was found to prevent increases in lipid peroxidation by reducing iron levels in the endoplasmic reticulum.[7][8][13]
-
Modulation of Ferroptosis Markers: Deferasirox treatment has been observed to alter the expression of key proteins involved in ferroptosis. For instance, in some cellular contexts, it can lead to the downregulation of Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11), two critical negative regulators of ferroptosis.[10]
Research Applications
Deferasirox is utilized in a variety of research settings to study ferroptosis:
-
Induction of Ferroptosis in Cancer Cells: Deferasirox has demonstrated anti-proliferative and cytotoxic effects in various cancer cell lines, including leukaemia, non-small cell lung carcinoma, and multiple myeloma, by inducing ferroptosis.[6][14]
-
Synergistic Studies: It can be used in combination with other ferroptosis inducers, such as erastin, to study synergistic effects on cancer cell death.[1][6]
-
Ischemia-Reperfusion Injury Models: In models of myocardial ischemia-reperfusion, Deferasirox is used to investigate the protective role of iron chelation against ferroptosis-mediated tissue damage.[7][8][13][15]
-
Mitochondria-Targeted Research: A modified version, mitochondrially targeted Deferasirox (mitoDFX), has been developed to specifically study the role of mitochondrial iron in ferroptosis and to enhance its anti-cancer efficacy.[12][16]
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing Deferasirox to investigate ferroptosis.
| Cell Line / Model | Deferasirox Concentration | Treatment Duration | Key Quantitative Findings | Reference |
| Sup-B15 & Molt-4 (ALL) | 100 nM (optimal) | 16-24 hours | Significantly suppressed cell growth at 16 hours. Increased intracellular ROS levels. | [1][6][10] |
| Sup-B15 & Molt-4 (ALL) | 100 nM with Erastin | 24 hours | Significantly reduced cell viability and increased ROS levels compared to DFX alone. | [1][6][10] |
| Cultured Cardiomyocytes | 10 - 200 µM | Hypoxia/Reoxygenation | Significantly prevented hypoxia/reoxygenation-induced ferroptosis. | [4][13] |
| Mouse Model of Myocardial I/R | 200 mg/kg (per os) | 24 hours post-I/R | Reduced iron levels in the endoplasmic reticulum and prevented increases in lipid peroxidation. | [13] |
| Multiple Myeloma Cell Lines | IC₅₀ values: 3.2 - 47.9 µM | 48 hours | Significantly reduced cell proliferation. | [14] |
| NSCLC A549 cells | Not specified | Not specified | Induced cytotoxicity, promoted ROS production, and inhibited glutathione. | [6] |
Diagrams
Below are diagrams illustrating key concepts and workflows related to the use of Deferasirox in ferroptosis research.
Caption: Deferasirox-induced ferroptosis signaling pathway via NRF2 activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Iron chelation with deferasirox in adult and pediatric patients with thalassemia major: efficacy and safety during 5 years' follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deferasirox - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Deferasirox Targeting Ferroptosis Synergistically Ameliorates Myocardial Ischemia Reperfusion Injury in Conjunction With Cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deferasirox Targeting Ferroptosis Synergistically Ameliorates Myocardial Ischemia Reperfusion Injury in Conjunction With Cyclosporine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. ahajournals.org [ahajournals.org]
- 14. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 16. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Deferasirox Solubility for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the solubility of Deferasirox in in vitro experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when preparing Deferasirox solutions for in vitro assays.
Q1: My Deferasirox is not dissolving in aqueous buffers like PBS. What should I do?
A1: Deferasirox has very low solubility in aqueous solutions at neutral pH.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[3][4][5][6] To dissolve Deferasirox for use in aqueous-based cell culture media or buffers, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended organic solvent for preparing a Deferasirox stock solution?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents for preparing Deferasirox stock solutions.[1] Deferasirox exhibits good solubility in these solvents, allowing for the preparation of a concentrated stock that can then be diluted to the final working concentration in your aqueous experimental medium.[1] Ethanol can also be used, but the solubility is lower compared to DMSO and DMF.[1]
Q3: I've dissolved Deferasirox in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to minimize solvent toxicity and precipitation.
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume of medium, perform one or more intermediate dilution steps in the medium.
-
Vortexing/Mixing: Add the Deferasirox stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Temperature: Pre-warming the cell culture medium to 37°C before adding the Deferasirox stock can sometimes help maintain solubility.
-
Two-Step Dissolution for Aqueous Buffers: For maximal solubility in aqueous buffers like PBS, first dissolve Deferasirox in DMF, and then dilute this solution with the aqueous buffer of choice.[1] A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]
Q4: What are the recommended storage conditions for Deferasirox stock solutions?
A4: Deferasirox powder is stable for years when stored at -20°C.[1][7][8] Once dissolved in an organic solvent like DMSO or DMF, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7] These aliquots should be stored at -20°C or -80°C and are typically stable for at least one month at -20°C and up to 6 months at -80°C.[7][8] Aqueous solutions of Deferasirox are not recommended for storage for more than one day.[1]
Q5: Can I use surfactants to improve Deferasirox solubility?
A5: Yes, surfactants have been shown to enhance the solubility and dissolution of Deferasirox.[9] For in vitro assays, non-ionic surfactants like Tween-80 or Pluronic F127 at low, non-toxic concentrations could be considered, although this may require optimization for your specific cell line and assay.[8][9]
Quantitative Solubility Data
The following table summarizes the solubility of Deferasirox in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [8][10] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water (pH 7.4, 25°C) | 0.4 mg/mL | [2] |
| Aqueous Buffer (pH 6.8, 37°C) | 0.04 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Deferasirox Stock Solution in DMSO
-
Materials:
-
Deferasirox powder (MW: 373.36 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, conical microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 37.34 mg of Deferasirox powder and transfer it to a sterile conical tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly until the Deferasirox is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the 100 mM stock solution into single-use, sterile vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Materials:
-
100 mM Deferasirox stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of pre-warmed cell culture medium to obtain a 1 mM solution. Mix well by gentle inversion or pipetting.
-
Prepare the final 100 µM working solution by adding 1 mL of the 1 mM intermediate solution to 9 mL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle inversion. The final DMSO concentration in this working solution is 0.1%.
-
Use the working solution immediately for your in vitro assay.
-
Visualizations
Experimental Workflow for Deferasirox Solution Preparation
Caption: Workflow for preparing Deferasirox solutions.
Deferasirox-Induced Cyclin D1 Degradation Signaling Pathway
Caption: Deferasirox-mediated signaling to apoptosis.
References
- 1. Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The iron chelators Dp44mT and DFO inhibit TGF-β-induced epithelial-mesenchymal transition via up-regulation of N-Myc downstream-regulated gene 1 (NDRG1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deferasirox shows inhibition activity against cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Response of iron overload to deferasirox in rare transfusion-dependent anaemias: equivalent effects on serum ferritin and labile plasma iron for haemolytic or production anaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Deferasirox Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Deferasirox precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my Deferasirox precipitate out of aqueous solution?
A1: Deferasirox is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2] Its solubility is highly pH-dependent; it is poorly soluble in acidic conditions and shows increased solubility at higher pH.[3] Precipitation can occur due to a variety of factors including suboptimal pH, high concentration, temperature fluctuations, and the absence of stabilizing excipients.
Q2: What is the intrinsic aqueous solubility of Deferasirox?
A2: The aqueous solubility of Deferasirox is quite low. It is reported to be approximately 0.038 mg/mL in water at 37°C and about 0.04 mg/mL at a physiological pH of 6.8 at 37°C.[1][4][5][6] This inherent low solubility is a primary reason for precipitation in aqueous media.
Q3: How can I increase the solubility of Deferasirox in my experiments?
A3: Several strategies can be employed to enhance the solubility of Deferasirox and prevent precipitation. These include:
-
pH Adjustment: Increasing the pH of the aqueous solution can significantly improve solubility.
-
Use of Co-solvents: Initially dissolving Deferasirox in a small amount of an organic solvent like DMSO or DMF before dilution with an aqueous buffer can help.[7]
-
Formulation with Excipients: Incorporating surfactants, polymers, or forming co-crystals can stabilize Deferasirox in aqueous solutions.
Q4: Are there specific excipients that are recommended for preventing Deferasirox precipitation?
A4: Yes, several excipients have been shown to be effective.
-
Polymers: Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG) are commonly used to create solid dispersions, which can enhance the dissolution rate.[8][9]
-
Surfactants: Sodium Lauryl Sulfate (SLS) and Pluronic F127 have been demonstrated to significantly increase the solubility of Deferasirox.[10][11]
-
Alkalizing Agents: The use of agents like sodium carbonate can increase the pH of the formulation and thereby improve solubility.[4][6]
Q5: Can I prepare a stock solution of Deferasirox in an aqueous buffer?
A5: It is challenging to prepare a concentrated stock solution of Deferasirox directly in an aqueous buffer due to its low solubility. A common practice is to first dissolve Deferasirox in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock.[7] This stock can then be diluted into your aqueous experimental medium. However, it is important to note that aqueous solutions of Deferasirox are not recommended for long-term storage, and it is best to prepare them fresh daily.[7]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling of Deferasirox in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of Deferasirox exceeds its solubility at the buffer's pH. | - Increase the pH of the buffer (ideally to 7.4 or higher).- Decrease the final concentration of Deferasirox.- Prepare a solid dispersion or use surfactants to enhance solubility. |
| Cloudiness or precipitation over time | The solution is supersaturated and thermodynamically unstable. | - Incorporate a precipitation inhibitor like PVP or HPMC.- Prepare the solution fresh before each experiment.- Store the solution at a constant, controlled temperature. |
| Inconsistent results between experiments | Variability in the preparation of the Deferasirox solution. | - Standardize the protocol for solution preparation, including the solvent for the stock solution, final concentration, pH, and temperature.- Ensure complete dissolution of the stock solution before dilution. |
| Low bioavailability in in-vitro cell culture assays | Poor solubility and precipitation in the cell culture medium. | - Prepare a formulation of Deferasirox with a surfactant (e.g., Pluronic F127) or as a solid dispersion with a polymer (e.g., PVP K25).- Pre-dissolve Deferasirox in a minimal amount of DMSO before adding to the medium, ensuring the final DMSO concentration is non-toxic to the cells. |
Quantitative Data on Deferasirox Solubility
The following tables summarize key quantitative data regarding the solubility of Deferasirox under various conditions.
Table 1: Solubility of Deferasirox in Different Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | ~2 mg/mL | [7] |
| DMSO | ~20 mg/mL | [7] |
| DMF | ~30 mg/mL | [7] |
| Water (37°C) | 0.038 mg/mL | [4][5][6] |
| Aqueous Buffer (pH 6.8, 37°C) | 0.04 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
Table 2: Effect of Surfactants on Deferasirox Solubility
| Surfactant | Concentration | pH | Initial Solubility (µg/mL) | Final Solubility (µg/mL) | Reference(s) |
| Sodium Lauryl Sulfate (SLS) | 10% | 1.2 | 0.9 | 333.7 | [10][11] |
| Pluronic F127 | 5% | 6.8 | 46.8 | 334.2 | [10][11] |
Table 3: Effect of Solid Dispersion on Deferasirox Solubility
| Polymer | Drug:Polymer Ratio | Aqueous Solubility of Deferasirox | Reference(s) |
| PVP K25 | 1:1 to 1:5 | Significant increase (quantitative data varies with preparation method) | [8][9] |
| PEG 4000 | 1:1 to 1:5 | Increased solubility, though less effective than PVP K25 | [9] |
Experimental Protocols
Protocol 1: Preparation of Deferasirox Solid Dispersion using Solvent Evaporation Method
This protocol describes a general procedure for preparing a solid dispersion of Deferasirox with Polyvinylpyrrolidone (PVP) to enhance its aqueous solubility.
Materials:
-
Deferasirox powder
-
Polyvinylpyrrolidone (PVP K25)
-
Ethanol
-
Water, deionized
-
Vacuum evaporator
-
Mortar and pestle
-
Sieve (e.g., 170-mesh)
Procedure:
-
Drug Solution: Accurately weigh the desired amount of Deferasirox and dissolve it in a minimal volume of ethanol.
-
Polymer Solution: In a separate container, accurately weigh the desired amount of PVP K25 (e.g., for a 1:3 drug-to-polymer ratio) and dissolve it in deionized water.
-
Mixing: Slowly add the PVP solution to the stirring Deferasirox solution to form a uniform mixture.
-
Solvent Evaporation: Remove the solvents (ethanol and water) using a vacuum evaporator at a controlled temperature (e.g., 45°C).
-
Drying: Freeze-dry the resulting residue to remove any remaining water.
-
Sizing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a fine, uniform powder.
Protocol 2: Preparation of Deferasirox Co-crystals by Solvent Evaporation
This protocol provides a general method for the preparation of Deferasirox co-crystals with a co-former like isonicotinamide (INA).
Materials:
-
Deferasirox powder
-
Isonicotinamide (INA)
-
Solvent system (e.g., Acetone/Tetrahydrofuran (THF) 1:1 v/v)
-
Crystallization dish
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve equimolar amounts of Deferasirox and isonicotinamide in the chosen solvent system in a crystallization dish with gentle stirring until both components are fully dissolved.
-
Evaporation: Cover the dish loosely to allow for slow evaporation of the solvent at room temperature.
-
Crystal Formation: As the solvent evaporates, co-crystals will start to form. This process may take several hours to days.
-
Harvesting: Once a sufficient amount of crystals has formed and the solvent has evaporated, carefully harvest the crystals.
-
Drying: Dry the harvested co-crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for Deferasirox precipitation.
Caption: Key factors affecting Deferasirox aqueous solubility.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. iajps.com [iajps.com]
- 3. Validate User [ashpublications.org]
- 4. WO2016028245A1 - Soluble and dispersible pharamaceutical deferasirox formulation - Google Patents [patents.google.com]
- 5. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP2987482A1 - Soluble and dispersible pharamaceutical deferasirox formulation - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Solid Dispersion Pellets: An Efficient Pharmaceutical Approach to Enrich the Solubility and Dissolution Rate of Deferasirox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of particle size and surfactant on the solubility, permeability and dissolution characteristics of deferasirox | Semantic Scholar [semanticscholar.org]
- 11. Journal of Research in Pharmacy » Submission » Effect of particle size and surfactant on the solubility, permeability and dissolution characteristics of deferasirox [dergipark.org.tr]
Technical Support Center: Deferasirox Cell Viability Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deferasirox in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Deferasirox to induce cell death?
The optimal concentration of Deferasirox is highly dependent on the cell line and the duration of treatment. Deferasirox has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent and time-dependent manner.[1][2][3] For instance, in some acute lymphoblastic leukemia (ALL) cell lines, a concentration of 100 nM was found to be optimal for inducing cell death.[4] In mantle cell lymphoma (MCL) cell lines, the 50% inhibitory concentration (IC50) values ranged from 7.99 µM to 31.86 µM.[5][6] For gastric cancer cell lines, the IC50 at 72 hours was less than 10 μM in AGS cells.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q2: How does Deferasirox affect cell viability?
Deferasirox primarily exerts its effects through its iron-chelating ability.[5] Iron is essential for cell proliferation, and its depletion by Deferasirox can inhibit cell growth and induce apoptosis (programmed cell death).[7][8][9] The drug has been shown to induce apoptosis through mechanisms such as the activation of caspases and modulation of cell cycle regulators.[5][6][7][8] In some cancer cells, Deferasirox can also induce a form of iron-dependent cell death called ferroptosis.[4][10]
Q3: What are the known signaling pathways affected by Deferasirox?
Deferasirox has been shown to modulate several signaling pathways involved in cell survival, proliferation, and apoptosis. These include:
-
mTOR pathway: Deferasirox can repress signaling through the mTOR pathway in myeloid leukemia cells.[5][11]
-
NF-κB pathway: It has a potential role in inhibiting the nuclear factor-kappaB (NF-kB) pathway.[5][12]
-
Wnt/β-catenin signaling pathway: In multiple myeloma cells, Deferasirox induces apoptosis by inhibiting proline-rich tyrosine kinase 2 (Pyk2), leading to the downregulation of the Wnt/β-catenin signaling pathway.[7]
-
MAPK pathway: In osteosarcoma cells, Deferasirox-induced apoptosis is associated with the activation of the MAPK signaling pathway.[13]
Troubleshooting Guides
Problem: I am not observing a significant decrease in cell viability after Deferasirox treatment.
-
Solution 1: Optimize Deferasirox Concentration. The effective concentration of Deferasirox varies significantly between cell lines. If you are not seeing an effect, you may need to increase the concentration. It is recommended to perform a dose-response curve (e.g., from 1 µM to 100 µM) to determine the IC50 for your specific cell line and experimental conditions.[1][14][15]
-
Solution 2: Increase Incubation Time. The cytotoxic effects of Deferasirox are often time-dependent.[1][3] Consider increasing the incubation time (e.g., 24, 48, and 72 hours) to allow sufficient time for the drug to exert its effect.
-
Solution 3: Check for Iron in the Culture Medium. The presence of excess iron in the cell culture medium can counteract the iron-chelating effect of Deferasirox.[3] Ensure your medium and supplements do not contain high levels of iron that could interfere with the experiment.
-
Solution 4: Verify Cell Health. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells may respond differently to treatment.
Problem: I am observing high variability in my cell viability assay results.
-
Solution 1: Ensure Homogeneous Cell Seeding. Uneven cell seeding can lead to significant variability. Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.
-
Solution 2: Check for Drug Precipitation. At higher concentrations, Deferasirox may precipitate in the culture medium. Visually inspect your treatment wells for any signs of precipitation. If observed, consider preparing fresh drug dilutions or using a solubilizing agent that is non-toxic to your cells.
-
Solution 3: Standardize Assay Protocol. Minor variations in incubation times, reagent volumes, and reading times can introduce variability. Strictly adhere to a standardized protocol for all your experiments.
Data Presentation
Table 1: IC50 Values of Deferasirox in Various Cancer Cell Lines
| Cell Line Type | Cell Line Name | IC50 (µM) | Incubation Time (hours) | Reference |
| Mantle Cell Lymphoma | HBL-2 | 7.99 ± 2.46 | Not Specified | [5][6] |
| Mantle Cell Lymphoma | Granta-519 | 8.93 ± 2.25 | Not Specified | [5][6] |
| Mantle Cell Lymphoma | Jeko-1 | 31.86 ± 7.26 | Not Specified | [5][6] |
| Gastric Cancer | AGS | < 10 | 72 | [1] |
| Myeloid Leukemia | K562 | 46.33 | Not Specified | [11] |
| Myeloid Leukemia | U937 | 16.91 | Not Specified | [11] |
| Myeloid Leukemia | HL-60 | 50 | Not Specified | [11] |
| Pancreatic Cancer | MIAPaCa2 | 10 | 96 | [16] |
| Neuroblastoma | SK-N-MC | 20.54 | Not Specified | [16] |
Table 2: Effective Concentrations of Deferasirox in Different Studies
| Cell Line Type | Cell Line(s) | Effective Concentration | Effect Observed | Reference |
| Acute Lymphoblastic Leukemia | Sup-B15, Molt-4 | 100 nM | Significant decrease in cell viability | [4] |
| Malignant Lymphoma | NCI H28:N78, Ramos, Jiyoye | 20, 50, 100 µM | Dose-dependent cytotoxicity | [8] |
| Gastric Cancer | AGS, MKN-28, SNU-484, SNU-638 | 1, 10, 50, 100 µM | Dose-dependent growth inhibition | [1][2] |
| Leukemia | SKM-1, THP-1, K-562 | 20 - 100 µM | Suppression of cell viability | [14] |
| Murine Leukemia | L1210, A20 | 12.5 - 50 µM | Decreased cell viability | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Deferasirox and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay is a colorimetric method to assess cell viability. A key difference is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add the prepared XTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the soluble formazan at a wavelength between 450 and 500 nm.
Mandatory Visualization
Caption: Signaling pathways affected by Deferasirox leading to cell death.
Caption: Experimental workflow for MTT and XTT cell viability assays.
References
- 1. The potential of deferasirox as a novel therapeutic modality in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-leukemic properties of deferasirox via apoptosis in murine leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Mechanism of the antitumoral activity of deferasirox, an iron chelation agent, on mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of oral iron chelator deferasirox on human malignant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oral iron chelator deferasirox induces apoptosis in myeloid leukemia cells by targeting caspase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deferasirox selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iron Chelator Induces Apoptosis in Osteosarcoma Cells by Disrupting Intracellular Iron Homeostasis and Activating the MAPK Pathway [mdpi.com]
- 14. Synergistic inhibitory effects of deferasirox in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
long-term stability of Deferasirox solutions for research
Welcome to the technical support center for the research use of Deferasirox. This resource provides detailed guidance on the preparation, storage, and troubleshooting of Deferasirox solutions to ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving Deferasirox powder? A1: Deferasirox is a crystalline solid with very poor solubility in most aqueous solvents.[1][2] For research purposes, organic solvents are recommended for creating stock solutions. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly effective.[2] Ethanol can also be used, but it achieves a lower concentration.[2]
Q2: What concentrations of Deferasirox can I achieve in common solvents? A2: The solubility of Deferasirox varies significantly between solvents. Please refer to the solubility data table below for specific concentrations. For example, solubility in DMSO can reach up to 75 mg/mL, while in ethanol it is approximately 2 mg/mL.[2][3]
Q3: How should I prepare an aqueous solution of Deferasirox for cell culture experiments? A3: Since Deferasirox is sparingly soluble in aqueous buffers, a two-step process is required. First, dissolve the Deferasirox powder in a suitable organic solvent like DMF or DMSO to create a concentrated stock solution. Then, dilute this stock solution with your aqueous buffer or cell culture medium to the desired final concentration.[2] For instance, a 1:1 dilution of a DMF stock solution into PBS (pH 7.2) can yield a final concentration of approximately 0.5 mg/mL.[2]
Q4: What are the recommended storage conditions for Deferasirox solutions? A4: For long-term stability, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[3][4] Solutions in solvents like DMSO can be stored for up to 1 year at -20°C or up to 2 years at -80°C.[3][4] Aqueous solutions are not recommended for storage longer than one day.[2]
Q5: How long is the Deferasirox solid powder stable? A5: When stored as a crystalline solid at -20°C, Deferasirox is stable for at least four years.[2]
Q6: What are the signs of Deferasirox degradation in my solution? A6: Visual signs of degradation can include color changes or precipitate formation in a solution that was previously clear. For quantitative assessment, the appearance of new peaks or a decrease in the parent drug peak in chromatographic analysis (like HPLC) indicates degradation.[5] Forced degradation studies show that Deferasirox is particularly susceptible to oxidation and can also degrade under acidic and basic conditions.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms after diluting stock solution in aqueous buffer. | The final concentration exceeds the aqueous solubility limit of Deferasirox. | 1. Decrease the final concentration of Deferasirox in the aqueous medium.2. Increase the percentage of the organic solvent (e.g., DMSO, DMF) in the final solution, ensuring it remains compatible with your experimental system.3. Prepare the aqueous solution fresh before each use, as we do not recommend storing it for more than one day.[2] |
| Stock solution appears cloudy or contains particles. | 1. Incomplete dissolution of the powder.2. Use of moisture-absorbed DMSO, which reduces solubility.[3]3. Potential degradation or precipitation over time. | 1. Ensure thorough vortexing or sonication to completely dissolve the powder.[6][7]2. Always use fresh, anhydrous-grade DMSO for preparing stock solutions.[3]3. If the solution is old, prepare a fresh stock solution. Filter the solution through a 0.22 µm syringe filter before use.[8] |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of Deferasirox due to improper storage or repeated freeze-thaw cycles.[3]2. Inaccurate pipetting or dilution. | 1. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles.[4]2. Verify storage conditions (temperature, light exposure).3. Re-validate pipette calibration and review dilution calculations.4. Run a stability check on your solution using an analytical method like HPLC if the problem persists. |
| Solution color changes over time. | This may indicate oxidation or other chemical degradation. | Discard the solution and prepare a fresh stock. Deferasirox is known to be susceptible to oxidative degradation.[5] To minimize oxidation, consider purging the solvent with an inert gas like nitrogen or argon before dissolving the compound.[2] |
Quantitative Data Summary
Table 1: Solubility of Deferasirox in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~75 mg/mL (200.87 mM) | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~2 mg/mL | [2] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Table 2: Recommended Storage and Stability of Deferasirox
| Form | Storage Temperature | Duration of Stability | Reference(s) |
| Crystalline Solid | -20°C | ≥ 4 years | [2] |
| Stock Solution in Solvent | -80°C | Up to 2 years | [4] |
| Stock Solution in Solvent | -20°C | Up to 1 year | [3][4] |
| Solution in Methanol | Room Temperature | 48 hours | [9] |
| Aqueous Solution | Room Temperature | Not recommended for > 24 hours | [2] |
Table 3: Summary of Deferasirox Forced Degradation Studies
| Stress Condition | Details | Degradation Observed | Reference(s) |
| Acid Hydrolysis | 0.1N HCl for 30 min | 4.59% | [7] |
| 0.5N HCl for 30 min | 8.2% | [7] | |
| 1N HCl for 30 min | 12.12% | [7] | |
| Base Hydrolysis | 0.1N, 0.5N, 1N NaOH | Degradation observed | [7] |
| Oxidation | 50% H₂O₂ | Significant degradation | [5] |
| Thermal | 30°C for 30 min | 0.16% | [7] |
| Photolytic | UV/Light Exposure | Stable / No significant degradation | [1] |
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL Deferasirox Stock Solution in DMSO
Materials:
-
Deferasirox crystalline powder (FW: 373.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh 10 mg of Deferasirox powder and transfer it to a sterile vial.
-
Solvent Addition: Add 500 µL of anhydrous DMSO to the vial. This will yield a final concentration of 20 mg/mL.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved.[7] Gentle sonication can be used to aid dissolution if necessary.[6] The solution should be clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials.[3]
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3][4]
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is a composite based on validated methods for determining Deferasirox stability.[5][10][9]
Instrumentation:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Reagents:
-
Mobile Phase A: Acetonitrile (HPLC Grade)
-
Mobile Phase B: 10 mM potassium dihydrogen orthophosphate, pH adjusted to 3.0 with orthophosphoric acid.
-
Diluent: Acetonitrile and water (50:50 v/v)[7]
Chromatographic Conditions:
-
Mobile Phase Composition: 50% Mobile Phase A : 50% Mobile Phase B (Isocratic)
-
Injection Volume: 10 µL
-
Run Time: ~15 minutes[7]
Procedure:
-
Standard Preparation: Prepare a standard solution of Deferasirox at a known concentration (e.g., 50 µg/mL) using the diluent.[7]
-
Sample Preparation: Dilute your stored Deferasirox solution with the diluent to fall within the linear range of the assay (e.g., 5-150 µg/mL).[10][7]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Evaluation: Compare the peak area of the Deferasirox peak in your sample to the standard to determine its concentration. The presence of additional peaks not seen in the fresh standard indicates the formation of degradation products.
Visualizations
Caption: Workflow for preparing and storing stable Deferasirox stock solutions.
Caption: Deferasirox degradation pathways under various forced stress conditions.
Caption: Primary metabolic pathways of Deferasirox in humans.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability assay of deferasirox by RP-HPLC and HPTLC methods. [wisdomlib.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpras.com [ijpras.com]
Technical Support Center: Mitigating the Impact of Deferasirox on Non-Iron Metabolic Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments investigating the off-target effects of Deferasirox on non-iron metabolic pathways.
Troubleshooting Guides
This section provides solutions to common experimental problems encountered when studying the effects of Deferasirox.
Problem 1: Inconsistent cell viability results with Deferasirox treatment.
-
Question: My cell viability assays (e.g., MTT, XTT) show high variability between experiments after Deferasirox treatment. What could be the cause, and how can I troubleshoot this?
-
Answer: Inconsistent cell viability results can stem from several factors related to the properties of Deferasirox and the assay itself.
-
Issue: Deferasirox can interfere with the metabolic-based readout of tetrazolium dyes (MTT, XTT) due to its effects on mitochondrial respiration. This can lead to an underestimation or overestimation of cytotoxicity.
-
Solution:
-
Use a non-metabolic viability assay: Switch to a viability assay that measures membrane integrity, such as a trypan blue exclusion assay or a fluorescence-based assay using membrane-impermeable DNA dyes (e.g., propidium iodide, 7-AAD).
-
ATP-based assays: Consider using an ATP-based luminescence assay as an alternative metabolic readout. Deferasirox is known to decrease cellular ATP levels, which can be a more direct measure of its impact on cell health.[1]
-
Optimize incubation time: Deferasirox's cytotoxic effects are time and dose-dependent. Ensure consistent and optimized incubation times across all experiments. A time-course experiment is recommended to determine the optimal endpoint.
-
Control for solvent effects: Deferasirox is often dissolved in DMSO. Ensure that the final DMSO concentration is consistent across all wells and that a vehicle control (DMSO alone) is included to account for any solvent-induced toxicity.
-
-
Problem 2: Difficulty in interpreting mitochondrial membrane potential (ΔΨm) data.
-
Question: I am using a fluorescent dye (e.g., TMRM, JC-1) to measure mitochondrial membrane potential after Deferasirox treatment, but the results are ambiguous. I see mitochondrial swelling but not a clear drop in fluorescence.
-
Answer: This is a known phenomenon with Deferasirox. It causes significant mitochondrial swelling without inducing depolarization or the opening of the mitochondrial permeability transition pore (mPTP).[2][3][4]
-
Issue: The mitochondrial swelling itself can alter the dye distribution and fluorescence intensity, making it difficult to interpret the results as a simple measure of ΔΨm. The partial uncoupling effect of Deferasirox increases proton leak across the inner mitochondrial membrane but may not be sufficient to cause a complete collapse of the membrane potential.[1][4]
-
Solution:
-
Correlate with functional assays: Do not rely solely on ΔΨm dyes. Correlate your findings with functional assays of mitochondrial respiration, such as measuring the oxygen consumption rate (OCR). An increase in proton leak in the presence of an ATP synthase inhibitor (like oligomycin) can confirm the uncoupling effect.[1][4]
-
High-resolution imaging: Use high-resolution confocal microscopy or electron microscopy to visualize mitochondrial morphology. This can confirm the characteristic swelling induced by Deferasirox.
-
Cytochrome c release: To rule out mPTP opening and apoptosis, perform immunostaining or western blotting for cytochrome c in the cytosolic fraction. In Deferasirox-induced swelling, cytochrome c should remain within the mitochondria.[5]
-
-
Problem 3: Conflicting results on Reactive Oxygen Species (ROS) production.
-
Question: I am getting conflicting data on ROS production after Deferasirox treatment. Some experiments show an increase, while others show a decrease or no change. Why is this happening?
-
Answer: The effect of Deferasirox on ROS production can be complex and cell-type specific.
-
Issue: Deferasirox has been reported to both induce and inhibit ROS production.[6][7][8] This can depend on the cell type, the concentration of Deferasirox used, the duration of treatment, and the specific ROS species being measured. For instance, in some cancer cells, Deferasirox induces ROS, while in neutrophils, it can inhibit ROS production.[8]
-
Solution:
-
Use multiple ROS probes: Employ different fluorescent probes to detect various ROS species (e.g., DCFDA for general oxidative stress, MitoSOX for mitochondrial superoxide).
-
Dose-response and time-course studies: Perform comprehensive dose-response and time-course experiments to characterize the ROS dynamics in your specific cell model.
-
Consider the cellular context: The basal metabolic state and antioxidant capacity of your cells can influence the response to Deferasirox. Characterize these baseline parameters.
-
Control for iron levels: The iron-chelating properties of Deferasirox can indirectly affect ROS levels by reducing iron-catalyzed Fenton reactions. Include controls with iron supplementation to distinguish between chelation-dependent and -independent effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary non-iron metabolic pathways affected by Deferasirox?
A1: Deferasirox primarily impacts mitochondrial function and cellular signaling pathways related to metabolism and cell survival. Key affected pathways include:
-
Mitochondrial Respiration: Deferasirox acts as a partial uncoupler of the respiratory chain by increasing the proton permeability of the inner mitochondrial membrane. This leads to a proton leak, increased oxygen consumption that is not coupled to ATP synthesis, and a subsequent decrease in cellular ATP levels.[1][2][4]
-
Oxidative Stress: Deferasirox can modulate the levels of reactive oxygen species (ROS). This effect is context-dependent, with reports of both increased and decreased ROS production in different cell types.[6][7][8]
-
mTOR Signaling: Deferasirox has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway. It can upregulate the expression of REDD1 (Regulated in development and DNA damage response 1), which in turn activates TSC2 (Tuberous sclerosis complex 2) and inhibits mTORC1.[4][9]
-
AMPK Signaling: While direct activation is still under investigation, the decrease in cellular ATP caused by mitochondrial uncoupling can lead to an increased AMP:ATP ratio, which is a primary activator of AMP-activated protein kinase (AMPK). Activated AMPK can then inhibit anabolic pathways to conserve energy.
-
Nrf2 Signaling: Deferasirox has been shown to enhance the activity of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the antioxidant response.[2][3]
Q2: How can I minimize the off-target effects of Deferasirox in my experiments?
A2: To minimize and account for the off-target effects of Deferasirox, consider the following strategies:
-
Dose Selection: Use the lowest effective concentration of Deferasirox required for iron chelation in your model system. Perform a dose-response curve to determine the optimal concentration that achieves iron chelation with minimal metabolic disruption.
-
Use of Controls:
-
Iron-replete controls: Include experimental arms where iron is supplemented along with Deferasirox to distinguish between effects due to iron chelation and off-target effects.
-
Alternative chelators: If feasible, use other iron chelators (e.g., deferoxamine, deferiprone) as controls. These have different mechanisms of action and off-target effect profiles.[2][3]
-
-
Time-Limited Exposure: Limit the duration of Deferasirox exposure to the minimum time required to achieve the desired experimental outcome.
-
Characterize the Metabolic Phenotype: Before and after Deferasirox treatment, characterize the metabolic phenotype of your cells, including mitochondrial respiration, glycolysis, and key signaling pathway activities. This will help in interpreting your results in the context of the drug's known off-target effects.
Q3: What is the mechanism behind Deferasirox-induced mitochondrial swelling?
A3: Deferasirox induces severe mitochondrial swelling through a specific effect on the inner mitochondrial membrane (IMM). It increases the permeability of the IMM to protons, leading to a proton leak.[2][3][4] This influx of protons and accompanying counter-ions is thought to drive an osmotic gradient, causing water to enter the mitochondrial matrix and leading to swelling.[10] Importantly, this swelling occurs without the opening of the mitochondrial permeability transition pore (mPTP) and without a significant drop in the mitochondrial membrane potential.[2][3][4]
Data Presentation
Table 1: Quantitative Effects of Deferasirox on Cellular Viability and Metabolism
| Parameter | Cell Line | Deferasirox Concentration | Effect | Reference |
| Cell Viability (IC50) | K562 | 46.33 µM | Inhibition of cell proliferation | [11] |
| U937 | 16.91 µM | Inhibition of cell proliferation | [11] | |
| HL-60 | 50 µM | Inhibition of cell proliferation | [11] | |
| OK (Opossum Kidney) | 246 µM | Decrease in cell viability after 24h | [1] | |
| Cellular ATP Levels | OK (Opossum Kidney) | 200 µM | Significant decrease after 30 minutes | [1] |
| Mitochondrial Proton Leak | OK (Opossum Kidney) | 200 µM | Significantly greater than control | [1][4] |
| Mitochondrial NADH Signal | OK (Opossum Kidney) | 200 µM | Significant decrease after 10 minutes | [12] |
| Reactive Oxygen Species | Myelodysplastic CD34+ progenitors | > 5 µM | Elevated above control | [7] |
| REDD1 Expression | K562, U937, HL-60 | 50 µM | > 2-fold increase after 24h | [11] |
Experimental Protocols
1. Measurement of Oxygen Consumption Rate (OCR) to Assess Mitochondrial Uncoupling
-
Objective: To determine if Deferasirox acts as a mitochondrial uncoupler by measuring changes in oxygen consumption.
-
Methodology:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
The next day, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the following compounds for sequential injection:
-
Port A: Deferasirox (e.g., 200 µM) or vehicle (DMSO).
-
Port B: Oligomycin (e.g., 1 µM) to inhibit ATP synthase.
-
Port C: FCCP (e.g., 5 µM), a classical uncoupler, to measure maximal respiration.
-
Port D: Rotenone/antimycin A (e.g., 1 µM each) to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.
-
-
Run the Seahorse XF Analyzer assay.
-
Data Analysis: Calculate the proton leak as the OCR after oligomycin injection minus the non-mitochondrial respiration. A significant increase in proton leak in Deferasirox-treated cells compared to vehicle control indicates an uncoupling effect.[1][4][12]
-
2. Western Blot for Detecting Deferasirox-Induced Inhibition of mTOR Signaling
-
Objective: To assess the effect of Deferasirox on the mTOR signaling pathway by measuring the phosphorylation status of key downstream targets.
-
Methodology:
-
Treat cells with Deferasirox (e.g., 50 µM) or vehicle for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
REDD1
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of S6 and mTOR in Deferasirox-treated cells would indicate inhibition of the mTOR pathway.[4][9]
-
Mandatory Visualization
Caption: Signaling pathways affected by Deferasirox.
Caption: Workflow for assessing mitochondrial uncoupling.
Caption: Troubleshooting inconsistent cell viability assays.
References
- 1. Introduction of higher doses of deferasirox: better efficacy but not effective iron removal from the heart and increased risks of serious toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The iron chelator Deferasirox causes severe mitochondrial swelling without depolarization due to a specific effect on inner membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia: the ESCALATOR study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for the Metabolic Activation of Deferasirox In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deferasirox Reduces Oxidative Stress in Patients With Transfusion Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Deferasirox and Deferoxamine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent iron chelators, Deferasirox (DFX) and Deferoxamine (DFO). The following sections detail their relative performance in key areas of iron chelation, antioxidant activity, and cellular toxicity, supported by experimental data and protocols to aid in research and development.
Comparative Efficacy: Quantitative Data
The in vitro efficacy of Deferasirox and Deferoxamine is fundamentally influenced by their physicochemical properties. Deferasirox, a lipophilic molecule, can readily cross cell membranes, allowing for rapid access to intracellular iron pools. In contrast, the hydrophilic nature of Deferoxamine necessitates a slower cellular uptake, likely via endocytosis. This difference in membrane permeability significantly impacts their kinetics and effectiveness in cell-based assays.
Iron Chelation and Antioxidant Activity
The primary function of these chelators is to bind intracellular labile iron, thereby preventing it from participating in harmful redox reactions that generate reactive oxygen species (ROS). The following table summarizes their comparative efficacy in reducing the labile iron pool (LIP) and mitigating oxidative stress in various cell types.
| Parameter Assessed | Cell Type | Deferasirox (DFX) Performance | Deferoxamine (DFO) Performance | Key Findings & Citations |
| Labile Iron Pool (LIP) Reduction | Thalassaemic Erythroid Precursors | Rapid reduction within 10 minutes | Slow reduction, requiring 24 hours for effect | DFX's lipophilicity allows for faster access to cytosolic and mitochondrial LIP compared to the hydrophilic DFO.[1] |
| LIP Reduction | Cardiomyocytes | More efficient at therapeutically relevant concentrations | Less efficient at therapeutically relevant concentrations | DFX readily enters cardiomyocytes and chelates labile iron in the cytosol and nucleus more efficiently than DFO.[2] |
| Reactive Oxygen Species (ROS) Reduction | Thalassaemic Erythroid Precursors | Rapid reduction, associated with LIP chelation | Slow reduction, corresponding with slow iron chelation | The reduction in oxidative stress is directly linked to the speed of LIP chelation, making DFX a faster-acting antioxidant in this model.[1] |
| ROS Reduction | Cardiomyocytes | Effectively reduces mitochondrial ROS production | Markedly reduces ROS after long-term exposure, but less effective in short-term | Both chelators reduce ROS, but DFX's ability to quickly access intracellular compartments provides more immediate protection against oxidative damage.[2] |
Cellular Cytotoxicity
While iron chelation is beneficial for treating iron overload, excessive chelation can deprive cells of essential iron, leading to toxicity. This is particularly relevant in anti-cancer research where chelators are explored for their ability to induce cancer cell death.
| Cell Line | Assay | Deferasirox (DFX) IC₅₀ | Deferoxamine (DFO) Effect | Key Findings & Citations |
| K562 (Leukemia) | Cell Counting | 46.33 µM | Significantly inhibited viability and induced apoptosis in a dose-dependent manner (10-100 µmol/l).[2][3][4] | Both agents show anti-proliferative effects in leukemia cells, consistent with the role of iron in cell proliferation. DFX's IC₅₀ provides a quantitative benchmark.[5] |
| U937 (Leukemia) | Cell Counting | 16.91 µM | Not Reported | DFX demonstrates potent cytotoxic effects in this myeloid leukemia cell line.[5] |
| HL-60 (Leukemia) | Cell Counting | 50 µM | Not Reported | Consistent cytotoxic activity of DFX is observed across different myeloid leukemia cell lines.[5] |
| HepG2 / Hep3B (Hepatoma) | Cell Viability | Not Reported | Caused 30-50% cell death after 48-72 hours of exposure. | DFO demonstrates cytotoxic effects on hepatoma cells by inducing iron deprivation. |
Experimental Methodologies and Workflows
Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for the key in vitro assays used to evaluate and compare iron chelator efficacy.
Experimental Workflow: In Vitro Chelator Efficacy Assessment
The logical flow for assessing an iron chelator's in vitro efficacy involves sequential steps from cell culture preparation to specific endpoint assays.
Protocol 1: Assessment of Labile Iron Pool (LIP) using Calcein-AM
This method quantifies the chelatable, redox-active iron pool within the cytosol. Calcein-AM is a non-fluorescent, membrane-permeant ester that becomes fluorescent upon hydrolysis by cytosolic esterases. The resulting calcein's fluorescence is quenched upon binding to labile iron.
-
Cell Preparation: Plate cells (e.g., hepatocytes, cardiomyocytes) in a suitable format (e.g., 96-well black plate) and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of Deferasirox or Deferoxamine for the desired time course (e.g., 10 minutes to 24 hours).
-
Calcein-AM Loading: Wash the cells with a buffered salt solution. Load the cells with 0.15-0.25 µM Calcein-AM for 10-15 minutes at 37°C.[3]
-
Fluorescence Measurement: Wash cells to remove excess probe. Measure the fluorescence intensity using a spectrofluorometer or plate reader with excitation at ~488 nm and emission at ~520 nm.[4]
-
Data Analysis: An increase in calcein fluorescence relative to untreated control cells indicates a reduction in the LIP. The results can be expressed as a percentage of the control fluorescence.
Protocol 2: Assessment of Cellular Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Addition: Treat cells with a range of concentrations for Deferasirox and Deferoxamine. Include untreated and vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 3: Quantification of Intracellular Ferritin (ELISA)
This protocol allows for the measurement of ferritin, the primary iron storage protein, within cell lysates.
-
Cell Lysis: After treatment with chelators, harvest the cells. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Homogenization: Further disrupt cells via sonication or mechanical homogenization to ensure complete release of intracellular contents.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant, which contains the cytosolic proteins.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
ELISA Procedure: Perform a sandwich ELISA using a commercial kit.
-
Add diluted cell lysates and standards to wells pre-coated with a ferritin capture antibody.
-
Incubate to allow ferritin to bind.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add the enzyme substrate (e.g., TMB) to generate a colorimetric signal.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the standards. Calculate the ferritin concentration in the samples and normalize to the total protein concentration (e.g., ng ferritin / mg total protein).
Signaling and Mechanism of Action
Iron chelation therapy fundamentally works by reducing the pool of labile iron that can catalyze the formation of damaging reactive oxygen species (ROS) via the Fenton reaction. This intervention protects cellular components like lipids, proteins, and DNA from oxidative damage.
Conclusion
In vitro studies consistently demonstrate that both Deferasirox and Deferoxamine are effective iron chelators. The primary distinction lies in their kinetics and efficiency of intracellular access. Deferasirox, being lipophilic, enters cells rapidly and provides immediate chelation of labile iron, leading to a swift reduction in oxidative stress. Deferoxamine, while also effective, exhibits a significant lag time in cellular action due to its hydrophilic nature and slower uptake mechanism. Both agents demonstrate dose-dependent cytotoxicity, an important consideration for their application as potential anti-proliferative agents. These findings underscore the importance of molecular properties in determining the in vitro performance of iron chelators and should be a key consideration in the design and interpretation of cell-based studies.
References
- 1. Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Deferoxamine induces apoptosis of K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of iron and desferoxamine on cell growth and in vitro ferritin synthesis in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
A Comparative Guide to Deferasirox and Deferiprone for Intracellular Iron Chelation
For researchers and professionals in drug development, understanding the nuances of iron chelation therapy is critical for managing transfusional iron overload. Deferasirox (DFX) and Deferiprone (DFP) are two prominent oral iron chelators, each with distinct physicochemical properties that influence their efficacy in removing intracellular iron. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: Accessing the Intracellular Iron Pool
The primary goal of iron chelation therapy is to bind and remove excess iron from the body, particularly from within cells where it can catalyze the formation of harmful reactive oxygen species (ROS). Both Deferasirox and Deferiprone are capable of crossing cell membranes to access and chelate the labile iron pool (LIP), a key mediator of iron toxicity.[1][2][3]
Deferiprone (DFP) is a low-molecular-weight, lipophilic molecule that readily penetrates cell and mitochondrial membranes.[4][5] As a bidentate chelator, three DFP molecules bind to a single ferric iron (Fe³⁺) ion to form a stable 3:1 complex.[1][4] This complex is water-soluble and is primarily excreted through the urine.[1] Its ability to efficiently access intracellular iron, especially within the heart, is considered a significant therapeutic advantage.[2][4]
Deferasirox (DFX) is a tridentate chelator that forms a 2:1 complex with Fe³⁺.[6] It also accesses intracellular iron pools to chelate the cytosolic labile iron.[2][7] The resulting iron-drug complex is primarily eliminated via the feces.[2] Some evidence suggests Deferasirox may also indirectly influence iron metabolism by increasing levels of hepcidin, a key regulator of iron homeostasis, which leads to the degradation of the iron exporter protein, ferroportin.[7]
The synergistic potential of these two agents is a subject of ongoing research. Studies suggest that in combination therapy, the highly cell-permeable Deferiprone can act as a "shuttle," chelating intracellular iron and subsequently transferring it to the "sink" chelator, Deferasirox, for elimination.[8]
Caption: Mechanism of intracellular iron chelation by Deferiprone and Deferasirox.
A critical consequence of intracellular iron overload is the generation of oxidative stress via the Fenton reaction. The labile iron pool catalyzes the conversion of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH), which can damage lipids, proteins, and DNA. By chelating this labile iron, both drugs effectively inhibit the Fenton reaction and mitigate cellular damage.[1]
Caption: Iron chelators inhibit the Fenton reaction, reducing oxidative stress.
Comparative Efficacy: Quantitative Data
The clinical and experimental efficacy of Deferasirox and Deferiprone can be assessed by measuring changes in key biomarkers of iron overload, such as serum ferritin and tissue iron concentrations. The following tables summarize data from comparative studies.
Table 1: Comparison of Monotherapy on Serum Ferritin Levels
| Study Population | Drug & Dose | Duration | Baseline Mean Serum Ferritin (ng/mL) | Post-Treatment Mean Serum Ferritin (ng/mL) | Outcome | Reference |
| Myelodysplastic Syndromes (n=113) | Deferasirox (10-40 mg/kg/day) | 13.7 months | Not specified | >50% reduction in 27.7% of patients | Deferasirox showed a substantial reduction in iron stores. | [9] |
| Deferiprone (40-90 mg/kg/day) | 10.9 months | Not specified | >50% reduction in 0% of patients | No patients achieved a substantial reduction. | [9] | |
| Thalassemia Major (n=60) | Deferiprone (Monotherapy) | 6 months | 3397.48 ± 774.48 | 2730.63 ± 839.91 | Reduction observed. | [10] |
Note: Direct comparison between studies should be made with caution due to differences in patient populations, dosing regimens, and study duration.
Table 2: Comparison of Combination Therapy vs. Monotherapy on Serum Ferritin
| Study Population | Treatment Group | Duration | Baseline Mean Serum Ferritin (ng/mL) | Post-Treatment Mean Serum Ferritin (ng/mL) | Outcome | Reference |
| Thalassemic Children (n=60) | DFP Monotherapy | 6 months | 3397.48 ± 774.48 | 2730.63 ± 839.91 | Reduction observed. | [10] |
| DFP + DFX Combination | 6 months | 3413.70 ± 1114.05 | 1654.20 ± 934.90 | Combination therapy showed a more rapid reduction in serum ferritin. | [10] |
Table 3: Effects on Myocardial and Hepatic Iron
| Study Population | Drug | Key Findings | Reference |
| Thalassemia Major | Deferiprone | Superior in controlling or reducing myocardial iron load as measured by cardiac T2* MRI. | [11][12] |
| Thalassemia Major | Deferasirox | Mean serum ferritin levels were significantly higher compared to the Deferoxamine group. | [12] |
| Human Hepatoma Cell Line (HepaRG) | Deferasirox | Greater cellular uptake than DFP; effectively decreased intracellular ferritin and the labile iron pool. | [13] |
| Deferiprone | Induced a slight increase in intracellular ferritin in this specific cell model. | [13] |
These data highlight that while both drugs are effective iron chelators, their performance can vary depending on the specific clinical context, the tissue of interest (e.g., heart vs. liver), and whether they are used as monotherapy or in combination. Deferiprone has shown particular efficacy in removing cardiac iron, a critical factor in patient survival.[4][11] Deferasirox has demonstrated robust efficacy in reducing overall iron burden as reflected by serum ferritin in certain patient populations.[9]
Experimental Protocols
Accurate quantification of intracellular iron and related biomarkers is essential for evaluating chelator performance. Below are summaries of common experimental methodologies.
A. Quantification of Intracellular Iron using a Colorimetric Assay
This method measures the total non-heme iron within cultured cells.
-
Principle: Cells are lysed to release intracellular contents. A strong acid digests the sample, reducing all iron to the ferrous (Fe²⁺) state. A chromogenic agent, such as Ferene-S or Ferrozine, then forms a stable, colored complex with the Fe²⁺, and the absorbance of this complex is measured spectrophotometrically. The iron concentration is determined by comparison to a standard curve.[14]
-
Methodology:
-
Cell Culture and Lysis: Culture cells to the desired confluency and treat with Deferasirox, Deferiprone, or a vehicle control for a specified time. Harvest the cells by trypsinization, wash with PBS, and pellet by centrifugation. Lyse the cell pellet using an appropriate lysis buffer or sonication.[15]
-
Sample Digestion: Digest the cell lysate with a concentrated acid (e.g., nitric acid) at an elevated temperature (e.g., 70°C for 2 hours).[14]
-
Neutralization and Color Development: Allow the digested sample to cool and neutralize it with a strong base (e.g., NaOH). Add a working solution containing the chromogen (e.g., 5 mM Ferrozine). Incubate at room temperature for at least 30 minutes to allow for full color development.[14]
-
Spectrophotometry: Measure the absorbance of the samples and a set of iron standards at the appropriate wavelength (e.g., 595 nm for Ferene-S, 560 nm for Ferrozine) using a plate reader.[14]
-
Calculation: Calculate the iron concentration in each sample by interpolating from the standard curve and normalize to the total protein concentration of the cell lysate.
-
Caption: Experimental workflow for colorimetric intracellular iron quantification.
B. Quantification of Serum Ferritin using ELISA
This is a standard immunoassay for measuring ferritin concentration in serum or plasma.
-
Principle: The enzyme-linked immunosorbent assay (ELISA) for ferritin follows a "sandwich" format. A monoclonal antibody specific for ferritin is immobilized on the surface of a microwell plate. When the sample is added, ferritin binds to this capture antibody. A second, enzyme-conjugated anti-ferritin antibody is then added, which binds to a different epitope on the captured ferritin. After washing away unbound reagents, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the ferritin concentration.[16]
-
Methodology:
-
Sample Preparation: Collect blood and separate serum. Samples can be stored at 4°C for up to 24 hours or at -10°C or lower for long-term storage.[16]
-
Assay Procedure:
-
Pipette 20 µL of each standard, control, and patient sample into the antibody-coated microwells in duplicate.[16]
-
Add 200 µL of the enzyme-conjugated anti-ferritin antibody solution to each well.[16]
-
Incubate to allow the sandwich complex to form.
-
Wash the wells to remove any unbound conjugate.[16]
-
Add the enzyme substrate (e.g., TMB) and incubate for a set time to allow for color development.[16]
-
Add a stopping solution to terminate the reaction.[16]
-
-
Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength.
-
Calculation: Plot a standard curve using the absorbance values of the known standards. Determine the ferritin concentration of the patient samples by interpolating their absorbance values from this curve.[16]
-
References
- 1. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 2. Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Oral Iron Chelator Deferiprone Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic intracellular iron chelation combinations: mechanisms and conditions for optimizing iron mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study of deferasirox and deferiprone in the treatment of iron overload in patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of Deferiprone versus Deferiprone with Deferasirox as iron chelation therapy in Thalassemic children | Bangladesh Journal of Child Health [banglajol.info]
- 11. distantreader.org [distantreader.org]
- 12. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 13. researchgate.net [researchgate.net]
- 14. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. novamedline.com [novamedline.com]
Deferasirox's Iron Chelating Activity: A Comparative Analysis Using Calcein-AM and Ferrozine Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies for Validating the Iron-Chelating Efficacy of Deferasirox.
This guide provides a comprehensive comparison of two common methods for validating the iron-chelating activity of Deferasirox: the cell-based calcein-AM fluorescence quenching assay and the chemical-based ferrozine assay. Deferasirox is an orally active, tridentate iron chelator used in the treatment of transfusional iron overload.[1] Its efficacy relies on its ability to bind to iron, facilitating its excretion from the body. Accurate and reliable methods to quantify this chelating activity are crucial in both preclinical research and clinical monitoring.
Principle of Detection Methods
The calcein-AM assay provides an intracellular measure of labile iron chelation. Calcein-AM is a non-fluorescent, cell-permeable molecule that, once inside the cell, is cleaved by cytosolic esterases to the fluorescent molecule calcein.[2] Calcein's fluorescence is quenched upon binding to intracellular labile iron.[2] When an effective iron chelator like Deferasirox is introduced, it removes iron from the calcein-iron complex, resulting in an increase in fluorescence.[3] This increase is proportional to the amount of iron chelated by the drug.
The ferrozine assay , in contrast, is a colorimetric method that quantifies iron in a sample. Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which can be measured spectrophotometrically. When a chelating agent like Deferasirox is present, it competes with ferrozine for iron binding. A decrease in the formation of the ferrozine-iron complex, and thus a reduction in the magenta color, indicates the iron-chelating activity of the compound.
Comparative Performance of Deferasirox
The selection of an appropriate assay depends on the specific research question. The calcein-AM assay offers insights into the ability of a chelator to access and bind intracellular iron pools, which is physiologically relevant. The ferrozine assay, on the other hand, provides a direct measure of iron binding in a cell-free system.
| Assay | Metric | Deferasirox Performance | Reference Chelator (if applicable) |
| Calcein-AM Assay | Fluorescence Increase | Deferasirox (as ICL670A) reached ~80% of the fluorescence increase induced by the reference chelator SIH.[3] | Salicylaldehyde isonicotinoyl hydrazone (SIH)[3] |
| Ferrozine Assay | % Iron Chelation | At 50µM, Deferasirox demonstrated significant Fe(II) chelation activity. | EDTA |
| Cytotoxicity Assay (for reference) | IC50 | K562 cells: 46.33 µM; U937 cells: 16.91 µM; HL-60 cells: 50 µM[4] | N/A |
Experimental Protocols
Calcein-AM Assay for Intracellular Iron Chelation
This protocol is adapted from methodologies used to assess intracellular labile iron.[3][5]
Materials:
-
Cells (e.g., HeLa, HepG2, or other relevant cell line)
-
Deferasirox
-
Calcein-AM (acetoxymethyl ester)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation/Emission ~485/520 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Calcein-AM Loading: Wash the cells with PBS and incubate with 1 µM Calcein-AM in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove extracellular Calcein-AM.
-
Deferasirox Treatment: Add Deferasirox at various concentrations to the cells in fresh medium or buffer.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C using a fluorescence plate reader. Record measurements every 5 minutes for at least 30 minutes.
-
Data Analysis: Calculate the percentage increase in fluorescence for each concentration of Deferasirox compared to the baseline fluorescence before adding the chelator.
Ferrozine-Based Iron Chelation Assay
This protocol is a standard method for determining iron-chelating capacity.
Materials:
-
Deferasirox
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol or other suitable solvent for Deferasirox
-
96-well microplate
-
Spectrophotometer (absorbance at ~562 nm)
Procedure:
-
Sample Preparation: Prepare a stock solution of Deferasirox in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, add:
-
50 µL of Deferasirox solution at various concentrations.
-
50 µL of 2 mM FeCl₂.
-
-
Initiation of Reaction: Add 100 µL of 5 mM ferrozine to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 562 nm.
-
Data Analysis: The percentage of iron chelation is calculated using the following formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without Deferasirox) and A_sample is the absorbance in the presence of Deferasirox.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.
Conclusion
Both the calcein-AM and ferrozine assays are valuable tools for assessing the iron-chelating activity of Deferasirox. The calcein-AM assay provides a functional readout of intracellular iron chelation, which is highly relevant to the drug's therapeutic mechanism. However, it is an indirect measurement and can be influenced by cellular factors. The ferrozine assay offers a direct and quantitative measure of iron binding in a controlled, cell-free environment but lacks the physiological context of a cellular system. For a comprehensive validation of Deferasirox's iron-chelating properties, a combination of both cell-based and chemical-based assays is recommended. This dual approach allows for the characterization of both the fundamental iron-binding capacity and the biologically relevant intracellular activity of the chelator.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Imidazole-modified deferasirox encapsulated polymeric micelles as pH-responsive iron-chelating nanocarrier for cancer chemotherapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
assessing the impact of Deferasirox and other chelators on cardiac iron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the leading iron chelators—Deferasirox, Deferiprone, and Deferoxamine—in their impact on cardiac iron overload. The following sections detail their relative efficacy, the experimental protocols for assessment, and the underlying molecular mechanisms of action.
Comparative Efficacy of Iron Chelators on Cardiac Iron
The efficacy of iron chelators is primarily assessed by their ability to improve myocardial T2* values as measured by cardiac magnetic resonance (T2* CMR). An increase in T2* indicates a reduction in cardiac iron concentration. The following tables summarize quantitative data from key clinical studies.
Table 1: Comparison of Monotherapy Efficacy on Myocardial T2 *
| Chelator | Dosage | Duration | Baseline Myocardial T2* (ms) | Post-treatment Myocardial T2* (ms) | p-value | Reference |
| Deferoxamine | 34.4 ± 7.4 mg/kg/day | 12 months | 12.0 ± 4.1 | 13.5 ± 8.4 | p=0.10 | [1][2] |
| Deferasirox | 29.8 ± 6.5 mg/kg/day | 12 months | Not specified | Significant improvement | p<0.001 | [1] |
| Deferiprone | 92 mg/kg/day | 12 months | Not specified | Significantly higher rate of rise than Deferoxamine | Not specified | [3] |
Table 2: Comparison of Combination Therapy Efficacy on Myocardial T2 *
| Combination Therapy | Dosage | Duration | Baseline Myocardial T2* (ms) | Post-treatment Myocardial T2* (ms) | p-value | Reference |
| Deferoxamine + Deferiprone | DFO: 36.5 ± 8.8 mg/kg/day, DFP: 76.8 ± 6.2 mg/kg/day | 12 months | Not specified | Significant increase | p<0.001 | [1][2] |
| Deferoxamine + Deferiprone | Not specified | 12 months | 11.7 | 17.7 | p<0.001 | [4] |
| Deferasirox + Deferoxamine | DFX: 30.5 mg/kg/day, DFO: 36.3 mg/kg/day (5-day regimen) | Not specified | 5-<10 | Significant improvement | Not specified | [5] |
Experimental Protocols
Cardiac T2* Magnetic Resonance Imaging (MRI) for Myocardial Iron Assessment
Cardiac T2* MRI is the gold standard for non-invasively quantifying myocardial iron overload.[6]
1. Patient Preparation:
-
Patients are positioned in a supine position.
-
An electrocardiogram (ECG) is used for cardiac gating to minimize motion artifacts.[7]
2. MRI Scanner and Coil:
-
A 1.5 Tesla MRI scanner is most commonly used.[7]
-
A multi-phased array surface coil is recommended for optimal signal-to-noise ratio.[7]
3. Imaging Sequence:
-
A multi-echo gradient echo (GRE) sequence is performed.[8]
-
A single mid-ventricular short-axis slice is acquired during a single breath-hold.[9]
4. Acquisition Parameters:
-
Flip Angle: ~35°.[1]
-
Matrix: 128x128 pixels.[1]
-
Field of View (FOV): ~160 mm.[1]
-
Echo Times (TE): A series of images are acquired at increasing echo times (e.g., from ~2 ms to ~18 ms).[8]
5. Data Analysis:
-
A region of interest (ROI) is drawn in the interventricular septum on the mid-ventricular short-axis slice.[10]
-
The signal intensity within the ROI is measured for each echo time.
-
The signal intensity is plotted against the corresponding echo times, and an exponential decay curve is fitted to the data.[9]
-
The T2* value is calculated from this curve, where a lower T2* value indicates a higher iron concentration.[10] Myocardial T2* values less than 20 ms are indicative of cardiac iron overload.[10]
Signaling Pathways in Cardiac Iron Overload and Chelation
Iron overload in cardiomyocytes triggers a cascade of detrimental signaling pathways, primarily driven by oxidative stress. Iron chelators exert their therapeutic effects by interrupting these pathways.
Iron Overload-Induced Cardiomyocyte Injury
Excess intracellular iron catalyzes the formation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death through apoptosis and ferroptosis.[11][12]
Iron overload leads to cardiomyocyte damage through oxidative stress.
Experimental Workflow for Assessing Cardiac Iron
The standard workflow for assessing the impact of iron chelators on cardiac iron involves sequential T2* MRI scans and analysis.
References
- 1. Cardiac T2* mapping: Techniques and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. binasss.sa.cr [binasss.sa.cr]
- 3. Deferasirox Targeting Ferroptosis Synergistically Ameliorates Myocardial Ischemia Reperfusion Injury in Conjunction With Cyclosporine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prooxidant Mechanisms in Iron Overload Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macsenlab.com [macsenlab.com]
- 6. researchgate.net [researchgate.net]
- 7. radiopaedia.org [radiopaedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iron-induced cardiac damage: role of apoptosis and deferasirox intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Deferasirox in Genetic Iron Overload: A Comparative Analysis with Alternative Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the iron chelator Deferasirox with other therapeutic alternatives, Deferoxamine and Deferiprone, focusing on their efficacy in preclinical genetic models of iron overload. The data presented is intended to support researchers and professionals in drug development in their evaluation of iron chelation therapies.
Performance Comparison in Genetic Mouse Models of Iron Overload
The efficacy of Deferasirox has been evaluated in several genetic mouse models of iron overload, providing a platform for comparison with other iron chelators. The following tables summarize the key quantitative data from these studies. It is important to note that direct comparisons are most valid when conducted within the same experimental model.
Table 1: Efficacy of Iron Chelators in the Juvenile Hemochromatosis (Hjv-/-) Mouse Model
| Treatment | Dose | Duration | Liver Iron Reduction | Cardiac Iron Reduction | Pancreatic Iron Reduction | Reference |
| Deferasirox | 100 mg/kg/day | 8 weeks | Significant (P<0.05) | Significant (P<0.05) | Trend towards reduction | [1] |
Table 2: Efficacy of Iron Chelators in the Aplastic Anemia with Iron Overload Mouse Model
| Treatment | Dose | Duration | Liver Iron Reduction | Bone Marrow Iron Reduction | Hematopoietic Recovery (WBC, Platelets) | Reference |
| Deferasirox | Not specified | 21 days | Significant | Significant | Less effective than DFO | [2] |
| Deferoxamine | Not specified | 21 days | Significant | Significant | More effective than DFX | [2] |
| DFX + DFO | Not specified | 21 days | Most significant reduction | Most significant reduction | Limited improvement | [2] |
Table 3: Efficacy of Deferiprone in a Beta-Thalassemia (Hbbth3/+) Mouse Model
| Treatment | Dose | Duration | Cardiac Iron Reduction | Plasma NTBI Reduction | Improvement in LVEF | Reference |
| Deferiprone | 75 mg/kg/day | 30 days | Significant | Significant | Significant | [3] |
Note: Data for Deferasirox and Deferoxamine in a directly comparable beta-thalassemia mouse model was not available in the reviewed literature, highlighting a potential area for future research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the cited studies.
Perls' Prussian Blue Staining for Tissue Iron Deposition
This histochemical stain is used to detect ferric iron in tissue sections.
Principle: The stain involves the reaction of acidic potassium ferrocyanide with ferric iron to produce an insoluble blue compound called Prussian blue.
Reagents:
-
20% (v/v) Hydrochloric Acid (HCl)
-
10% (w/v) Potassium Ferrocyanide
-
Nuclear Fast Red (or other suitable counterstain)
-
Xylene
-
Ethanol (graded series: 100%, 95%, 70%)
-
Distilled water
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Hydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare the working solution by mixing equal parts of 20% HCl and 10% potassium ferrocyanide immediately before use.
-
Immerse slides in the working solution for 20 minutes.
-
Rinse thoroughly in distilled water.
-
-
Counterstaining:
-
Immerse slides in Nuclear Fast Red solution for 5 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.
-
Clear in xylene twice for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Ferric iron deposits: Blue
-
Nuclei: Pink/Red
Quantification of Tissue Iron Content by Atomic Absorption Spectrometry (AAS)
AAS is a sensitive method for quantifying the total iron concentration in biological samples.
Principle: The sample is atomized, and the amount of light absorbed by the ground-state iron atoms at a specific wavelength is proportional to the concentration of iron in the sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the tissue (e.g., liver, heart).
-
Dry the tissue to a constant weight to determine the dry weight.
-
Digest the dried tissue in concentrated nitric acid (or a mixture of nitric and perchloric acids) at a high temperature until the organic matter is destroyed and the solution is clear.
-
-
Standard Preparation:
-
Prepare a series of standard solutions of known iron concentrations from a certified iron standard.
-
-
Measurement:
-
Dilute the digested sample and standard solutions to a suitable concentration range for the instrument.
-
Aspirate the blank, standards, and samples into the AAS instrument.
-
Measure the absorbance of each solution at the iron-specific wavelength (typically 248.3 nm).
-
-
Calculation:
-
Generate a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the iron concentration of the samples from the calibration curve.
-
Express the final iron concentration as micrograms of iron per gram of dry tissue weight (µg/g dw).
-
Signaling Pathways and Mechanisms of Action
Iron homeostasis is a tightly regulated process, and its dysregulation is central to iron overload disorders. The hepcidin-ferroportin axis plays a pivotal role in this regulation.
Caption: The Hepcidin-Ferroportin Axis in Systemic Iron Homeostasis.
Deferasirox exerts its therapeutic effect by chelating excess iron, forming a stable complex that is then excreted from the body. Beyond direct chelation, evidence suggests that Deferasirox may also influence the hepcidin-ferroportin signaling pathway.
Caption: Mechanism of Action of Deferasirox.
Experimental Workflow for Preclinical Evaluation of Iron Chelators
The following diagram outlines a typical workflow for the preclinical assessment of an iron chelating agent in a genetic mouse model of iron overload.
Caption: Preclinical Evaluation of Iron Chelators Workflow.
References
- 1. Deferasirox reduces iron overload in a murine model of juvenile hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of deferasirox, deferoxamine, and combination of deferasirox and deferoxamine on an aplastic anemia mouse model complicated with iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the iron chelator deferiprone and the T-type calcium channel blocker efonidipine on cardiac function and Ca2+ regulation in iron-overloaded thalassemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferasirox: A Comparative Analysis of Specificity Against Other Iron Chelating Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the iron chelator Deferasirox with other widely used agents, Deferoxamine and Deferiprone. The following sections detail their comparative binding specificities for iron and other essential metals, outline experimental methodologies for evaluating these properties, and explore their differential effects on key cellular signaling pathways.
Quantitative Comparison of Metal Binding Affinity
The therapeutic efficacy of a chelating agent is intrinsically linked to its specificity for the target ion. An ideal iron chelator should exhibit a high and selective affinity for ferric iron (Fe³⁺) while demonstrating significantly lower affinity for other biologically important metal ions to minimize off-target effects. The stability constant (logβ) is a quantitative measure of the strength of the interaction between a chelator and a metal ion. A higher logβ value indicates a more stable complex.
The table below summarizes the reported stability constants for Deferasirox, Deferoxamine, and Deferiprone with ferric iron, as well as the essential divalent cations copper (Cu²⁺) and zinc (Zn²⁺).
| Chelating Agent | Metal Ion | Stability Constant (logβ) | Stoichiometry (Chelator:Metal) |
| Deferasirox | Fe³⁺ | 36.9[1] | 2:1[1] |
| Cu²⁺ | Data not available | ||
| Zn²⁺ | Data not available | ||
| Deferoxamine | Fe³⁺ | 30.6 | 1:1 |
| Cu²⁺ | 14.1 | ||
| Zn²⁺ | 11.0 | ||
| Deferiprone | Fe³⁺ | Data not available | 3:1 |
| Cu²⁺ | Data not available | ||
| Zn²⁺ | Data not available |
Note: The stability constants can vary depending on the experimental conditions (e.g., pH, ionic strength). The values presented here are for comparative purposes.
Experimental Protocols for Determining Chelator Specificity
The determination of metal binding affinity and specificity of chelating agents can be accomplished through various experimental techniques. Below is a detailed methodology for a common approach, the spectrophotometric competitive binding assay.
Spectrophotometric Competitive Binding Assay
This method is based on the principle of competition between the chelator of interest and a chromogenic indicator for binding to the metal ion. The change in absorbance of the metal-indicator complex is measured to determine the binding affinity of the test chelator.
Materials:
-
Chelating agents: Deferasirox, Deferoxamine, Deferiprone
-
Ferric chloride (FeCl₃) solution of known concentration
-
Chromogenic indicator: Ferrozine or Gallic Acid
-
Buffer solution (e.g., HEPES or acetate buffer) to maintain a physiological pH (e.g., 7.4)
-
Competing metal salts (e.g., CuCl₂, ZnCl₂)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the chelating agents, FeCl₃, the chromogenic indicator, and competing metal salts in the chosen buffer.
-
Determination of the Absorbance Spectrum: Determine the wavelength of maximum absorbance (λmax) for the Fe³⁺-indicator complex by scanning the absorbance of a solution containing a fixed concentration of FeCl₃ and the indicator over a range of wavelengths.
-
Generation of a Standard Curve: Prepare a series of solutions with a fixed concentration of the indicator and varying concentrations of FeCl₃. Measure the absorbance of each solution at the λmax to generate a standard curve of absorbance versus Fe³⁺ concentration.
-
Competitive Assay: a. In a series of tubes, add a fixed concentration of FeCl₃ and the chromogenic indicator. b. Add increasing concentrations of the test chelator (e.g., Deferasirox) to the tubes. c. To assess specificity, in separate sets of tubes, add a fixed concentration of the test chelator and the Fe³⁺-indicator complex, followed by increasing concentrations of a competing metal ion (e.g., Cu²⁺ or Zn²⁺). d. Incubate the solutions for a sufficient time to reach equilibrium. e. Measure the absorbance of each solution at the λmax.
-
Data Analysis: a. The decrease in absorbance of the Fe³⁺-indicator complex in the presence of the test chelator is used to calculate the amount of Fe³⁺ bound by the chelator. b. The stability constant (logβ) can be calculated from this data using appropriate software or equations that model the competitive binding equilibrium. c. The effect of competing metals on the absorbance will indicate the chelator's specificity. A smaller change in absorbance in the presence of a competing metal indicates higher specificity for iron.
Comparative Effects on Cellular Signaling Pathways
Iron chelation therapy can impact various cellular signaling pathways, and the effects can differ between chelating agents. Understanding these differential effects is crucial for elucidating their complete pharmacological profile.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Studies have shown a distinct difference in the effects of Deferasirox, Deferoxamine, and Deferiprone on this pathway.
Caption: Deferasirox inhibits NF-κB activation, while Deferoxamine and Deferiprone do not.
Experimental evidence suggests that Deferasirox can inhibit the NF-κB signaling pathway, a feature not observed with Deferoxamine or Deferiprone. This inhibition is thought to be independent of its iron-chelating activity and may contribute to its anti-inflammatory and anti-proliferative effects.
MAPK and mTORC1 Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin Complex 1 (mTORC1) pathways are central to cell proliferation, growth, and survival. While it is known that iron depletion can affect these pathways, direct comparative studies on the specific effects of Deferasirox, Deferoxamine, and Deferiprone are limited. Further research is required to delineate the nuanced impact of each of these chelators on MAPK and mTORC1 signaling.
Caption: Workflow for a spectrophotometric competitive binding assay to determine chelator specificity.
References
Validating Deferasirox Efficacy In Vivo: A Comparative Guide to MRI T2* and Alternative Methods
For researchers, scientists, and drug development professionals, accurately assessing the in vivo efficacy of iron chelators like Deferasirox is paramount. This guide provides a comprehensive comparison of Magnetic Resonance Imaging (MRI) T2 with other validation methods, supported by experimental data and detailed protocols.*
Deferasirox is an oral iron chelator crucial for managing chronic iron overload, a common consequence of regular blood transfusions in patients with conditions like β-thalassemia.[1] Validating its effectiveness in removing excess iron from vital organs is critical for patient care and drug development. MRI T2* has emerged as a non-invasive, quantitative method for this purpose.[2]
MRI T2* as the Gold Standard for Non-Invasive Iron Quantification
MRI T2* is a specialized magnetic resonance imaging technique that measures the decay of transverse magnetization of tissues. The presence of iron, a paramagnetic substance, shortens the T2* relaxation time. Therefore, lower T2* values indicate higher iron concentrations in the tissue.[3] This method has been validated against liver biopsy for measuring liver iron concentration (LIC) and has shown excellent reproducibility for longitudinal monitoring of both cardiac and hepatic iron levels.[4]
Comparison of Deferasirox Efficacy Monitoring Methods
| Method | Principle | Advantages | Limitations |
| MRI T2 | Measures the T2 relaxation time, which is inversely proportional to tissue iron concentration.[3] | - Non-invasive[2]- Quantitative assessment of iron in specific organs (heart, liver)[4][5]- High reproducibility for longitudinal monitoring[4] | - Requires specialized equipment and expertise- Indirect measurement of iron |
| Serum Ferritin | Measures the level of ferritin, an iron-storage protein, in the blood. | - Widely available and inexpensive[6]- Convenient for frequent monitoring[7] | - Poor correlation with absolute body iron stores in individual patients[8]- Influenced by inflammation, leading to misleading results[8][9] |
| Liver Biopsy | Direct measurement of iron concentration in a liver tissue sample. | - Direct and quantitative measurement of liver iron concentration (LIC) | - Invasive procedure with associated risks[4]- Sampling error can occur- Not suitable for frequent monitoring |
| Superconducting Quantum Interference Device (SQUID) | A highly sensitive magnetometer used to measure the magnetic susceptibility of the liver, which is proportional to its iron concentration. | - Non-invasive- Highly accurate for liver iron quantification | - Limited availability- Higher cost compared to MRI |
Experimental Data: Deferasirox Efficacy Validated by MRI T2*
Numerous clinical studies have demonstrated the efficacy of Deferasirox in reducing cardiac and hepatic iron overload, as measured by MRI T2*.
Cardiac Iron Reduction
A study on heavily iron-overloaded β-thalassemia major patients showed a significant improvement in cardiac T2* after 18 months of Deferasirox therapy.[2][5]
| Parameter | Baseline | 18 Months | % Change | P-value |
| Cardiac T2* (ms) | 17.2 ± 10.8 | 21.5 ± 12.8 | +25.0% | 0.02 |
| Serum Ferritin (ng/mL) | 5,497 (median) | 4,235 (median) | -23.0% | 0.001 |
| Liver Iron Concentration (mg Fe/g dw) | 24.2 ± 9.0 | 17.6 ± 12.9 | -27.1% | 0.01 |
| Data from a study on 19 heavily iron-overloaded patients with β-thalassemia major.[5] |
Long-term studies have further confirmed these findings, with continued improvement in cardiac T2* over three years of Deferasirox treatment.[10]
| Parameter | Baseline | Year 1 | Year 2 | Year 3 |
| Geometric Mean Cardiac T2* (ms) | 12.0 | 14.2 | 16.4 | 18.2 |
| Data from the EPIC cardiac substudy.[10] |
Hepatic Iron Reduction
The ESCALATOR study, a prospective, open-label trial, demonstrated a significant reduction in liver iron concentration (LIC) after one year of Deferasirox treatment.[9]
| Parameter | Baseline | 1 Year | Change | P-value |
| Mean LIC (mg Fe/g dw) | 18.0 ± 9.1 | 14.6 ± 9.9 | -3.4 | <0.001 |
| Median Serum Ferritin (ng/mL) | 3,356 | 2,839 | -517 | <0.001 |
| Data from the ESCALATOR study in 233 patients.[9] |
Experimental Protocols
Clinical Trial Protocol for Cardiac T2* Monitoring
A representative clinical trial evaluating changes in cardiac iron using MRI T2* in β-thalassemia patients on Deferasirox treatment followed this protocol[4]:
-
Participants : Patients with β-thalassemia and evidence of transfusional iron overload.
-
Intervention : Oral Deferasirox administered once daily. The starting dose is often based on the patient's weight and transfusion requirements, with adjustments made based on serum ferritin trends.[7][9]
-
Monitoring :
-
Primary Outcome : Change in cardiac T2* from baseline.
Caption: Experimental workflow for a clinical trial validating Deferasirox efficacy using MRI T2*.
Mechanism of Action of Deferasirox
Deferasirox is an orally active, tridentate chelator that binds to ferric iron (Fe3+) with high affinity in a 2:1 ratio.[7][11] This forms a stable, water-soluble complex that is primarily excreted through the feces.[1][11] By binding to and promoting the excretion of excess iron, Deferasirox reduces the levels of toxic non-transferrin-bound iron (NTBI) and labile plasma iron (LPI), mitigating iron-mediated oxidative damage to organs.[1]
Caption: Simplified mechanism of action of Deferasirox in chelating and excreting excess iron.
Conclusion
MRI T2* has proven to be a reliable and indispensable tool for the in vivo validation of Deferasirox efficacy. Its non-invasive nature and ability to provide organ-specific iron quantification offer significant advantages over traditional methods like serum ferritin monitoring and liver biopsy. For researchers and clinicians in the field of iron overload disorders, leveraging MRI T2* is essential for optimizing treatment strategies and developing novel iron chelation therapies.
References
- 1. What is Deferasirox used for? [synapse.patsnap.com]
- 2. Deferasirox (Exjade) significantly improves cardiac T2* in heavily iron-overloaded patients with beta-thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Deferasirox (Exjade®) significantly improves cardiac T2* in heavily iron-overloaded patients with β-thalassemia major - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Magnetic Resonance Imaging to Monitor Iron Overload | Oncohema Key [oncohemakey.com]
- 7. drugs.com [drugs.com]
- 8. The Use of Imaging to Monitor Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 9. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia: the ESCALATOR study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deferasirox for up to 3 years leads to continued improvement of myocardial T2* in patients with β-thalassemia major | Haematologica [haematologica.org]
- 11. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Antioxidant Effects of Deferasirox and Other Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of Deferasirox with other iron chelating agents, namely Deferiprone and Deferoxamine. The information presented is collated from various experimental studies to aid in research and development.
Quantitative Comparison of Antioxidant Activity
The direct antioxidant capacity of Deferasirox, Deferiprone, and Deferoxamine has been evaluated using various in vitro assays. While data from standardized antioxidant assays like DPPH and ABTS are not uniformly available for all three compounds in the reviewed literature, the following table summarizes the available quantitative and qualitative findings.
| Compound | Assay | Result | Reference |
| Deferiprone | ABTS Radical Scavenging | IC50: 27.2 ± 1.3 μM | [1] |
| DPPH Radical Scavenging | IC50: 295.3 ± 6.8 μM | [1] | |
| Deferasirox | Ascorbic Acid Oxidation (Iron-induced) | Reduced reaction rate by ~100 times | [2][3] |
| Linoleic Acid Peroxidation | Less efficient than Deferiprone | [2][3] | |
| Neutrophil ROS Production (fMLP-induced) | Significant inhibition at 50 μM | [1] | |
| Deferoxamine | Neutrophil ROS Production (fMLP-induced) | No inhibition even at high concentrations | [4] |
| Redox Status in β-thalassemia patients | More effective than Deferasirox in improving Total Antioxidant Capacity and reducing Malondialdehyde | [5] |
IC50: The concentration of the compound required to scavenge 50% of the free radicals. DPPH: 2,2-diphenyl-1-picrylhydrazyl ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) ROS: Reactive Oxygen Species fMLP: N-Formylmethionyl-leucyl-phenylalanine
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Linoleic Acid Peroxidation Assay
This assay evaluates the ability of a compound to inhibit the oxidation of linoleic acid, a model for lipid peroxidation.
Protocol:
-
Prepare a reaction mixture consisting of linoleic acid (LA) micelles (3.5 mM), FeSO₄ (0.1 mM), and the test compound (Deferasirox or Deferiprone, 2 mM) in a deuterated phosphate-saline buffer (0.1 M, pH 7.4).
-
Initiate the peroxidation reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 0.5 M.
-
Monitor the kinetics of the initiation phase of LA peroxidation by observing the decay of the integral intensity of the NMR signal of the bis-allylic protons of LA at 2.7 ppm.
-
The rate of peroxidation in the presence of the test compounds is compared to a control reaction without the chelator.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound in a suitable solvent.
-
Add a defined volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
Protocol:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the resulting ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add a defined volume of the test compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined as in the DPPH assay.
Signaling Pathways and Mechanisms of Action
Deferasirox exerts its antioxidant and cytoprotective effects through the modulation of several key signaling pathways, beyond its primary role as an iron chelator.
Deferasirox and the NF-κB Signaling Pathway
Deferasirox has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway.[6] This inhibition appears to be independent of its iron-chelating and reactive oxygen species (ROS) scavenging properties.[6] By preventing the activation of NF-κB, Deferasirox can downregulate the expression of pro-inflammatory and pro-survival genes.
Caption: Deferasirox inhibits the NF-κB signaling pathway.
Deferasirox and the Nrf2 Signaling Pathway
Deferasirox can also modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Studies suggest that Deferasirox treatment can lead to an increase in Nrf2 activity, thereby enhancing the expression of antioxidant and cytoprotective genes.
Caption: Deferasirox promotes the activation of the Nrf2 antioxidant pathway.
Experimental Workflow for Antioxidant Assay
The following diagram outlines a general workflow for assessing the antioxidant activity of Deferasirox and other compounds using a cell-free radical scavenging assay.
Caption: General workflow for in vitro antioxidant activity assessment.
References
- 1. Deferasirox Reduces Oxidative Stress in Patients With Transfusion Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desferrioxamine and membrane oxidation: radical scavenger or iron chelator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Deferasirox (Fe³⁺ Chelate): A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Deferasirox, a substance used in research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Deferasirox is recognized as harmful if swallowed, inhaled, or in contact with skin, and poses a significant threat to aquatic ecosystems.[1]
Hazard Profile and Regulatory Overview
Proper handling and disposal of Deferasirox are governed by its toxicological and ecotoxicological properties. Researchers must be aware of its hazard classifications and the regulations that guide its disposal.
Table 1: Deferasirox Hazard Profile
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][2] |
Table 2: Regulatory and Compliance Summary
| Regulation/Standard | Requirement |
| EPA (Environmental Protection Agency) | Regulates the safe disposal of hazardous pharmaceutical waste to prevent environmental contamination.[3] |
| RCRA (Resource Conservation and Recovery Act) | The primary federal law governing hazardous waste management. The user is responsible for determining if Deferasirox waste meets RCRA criteria for hazardous waste at the time of disposal.[3][4][5] |
| OSHA (Occupational Safety and Health Administration) | Sets standards for workplace safety, including handling of hazardous materials.[4] |
| DOT (Department of Transportation) | Regulates the packaging and transportation of hazardous materials.[4] |
| State and Local Regulations | Laboratories are subject to complex local and state regulations that may be more stringent than federal laws.[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the required steps for the safe handling and disposal of Deferasirox waste in a laboratory setting.
1.0 Personal Protective Equipment (PPE)
-
1.1 Before handling Deferasirox, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat.
-
In case of potential dust generation, use respiratory protection.
-
2.0 Waste Identification and Segregation
-
2.1 Identify all materials contaminated with Deferasirox, including:
-
Unused or expired pure compound.
-
Contaminated lab consumables (e.g., pipette tips, vials, gloves).[4]
-
Solutions containing Deferasirox.
-
Spill cleanup materials.
-
-
2.2 Segregate Deferasirox waste from other laboratory waste streams at the point of generation.
-
2.3 Do not mix Deferasirox waste with non-hazardous waste.
3.0 Waste Containment and Labeling
-
3.1 Place solid Deferasirox waste in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
3.2 For liquid waste, use a sealed, leak-proof container.
-
3.3 Label the waste container clearly with:
-
"Hazardous Waste"
-
"Deferasirox"
-
Associated hazard symbols (e.g., Health Hazard, Environmental Hazard).
-
Accumulation start date.
-
4.0 Spill Management
-
4.1 In the event of a spill, avoid generating dust.[6]
-
4.2 Carefully sweep or vacuum up solid material and place it in the designated hazardous waste container.[6]
-
4.3 For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
4.4 Clean the spill area thoroughly to remove any residual contamination.[6]
-
4.5 Prohibit discharge of Deferasirox into drains, sewers, or waterways.[1][6]
5.0 Final Disposal Pathway
-
5.1 The primary and recommended method of disposal is through a licensed hazardous waste management company.[7]
-
5.2 This ensures compliance with all federal, state, and local regulations.[5]
-
5.3 Some safety data sheets suggest that an alternative is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a certified waste disposal facility.
-
5.4 It is strictly prohibited to dispose of Deferasirox by flushing it down the toilet or discarding it in the regular trash.[7]
Mandatory Visualization: Deferasirox Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Deferasirox waste in a research environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Deferasirox (Fe3+ Chelate)
This guide provides comprehensive, procedural guidance for the safe handling and disposal of Deferasirox in a laboratory setting. Adherence to these protocols is critical to minimize exposure risks and ensure a safe working environment for all personnel.
Hazard Identification
Deferasirox is a hazardous substance that requires careful handling. The primary routes of occupational exposure are inhalation, skin contact, and eye contact.[1] Key hazards associated with Deferasirox include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]
-
Irritation: Causes skin irritation and serious eye irritation.[2][3] It may also be irritating to mucous membranes and the upper respiratory tract.[3]
-
Organ Damage: May cause damage to the kidneys and liver through prolonged or repeated exposure.[4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][5][6]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Deferasirox. It is imperative to use PPE of proven resistant materials.[1]
| Protection Type | Equipment | Specification and Use |
| Engineering Controls | Chemical Fume Hood / Ventilated Enclosure | Handle Deferasirox in a laboratory hood whenever possible.[6] Use process enclosures or local exhaust ventilation to control airborne levels.[3] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | An emergency eyewash station should be readily accessible.[5] |
| Face Shield | Required when there is a potential for splashing.[7] | |
| Hand Protection | Chemical-Resistant Gloves | Use compatible, impervious gloves such as nitrile.[4] Inspect gloves for integrity before use.[5] Double gloving is recommended.[8] |
| Body Protection | Laboratory Coat | Standard laboratory coat.[3] |
| Disposable Gown | A low-permeability, disposable gown with a solid front, long sleeves, and tight-fitting cuffs is required.[8] | |
| Respiratory Protection | NIOSH-Approved Respirator | A dust respirator or a self-contained breathing apparatus may be necessary if there is a risk of dust generation.[3][7] |
Operational and Disposal Plans
The following sections provide step-by-step procedures for the safe handling, spill management, and disposal of Deferasirox.
Step-by-Step Handling Protocol
-
Preparation:
-
Donning PPE:
-
Wash hands thoroughly.[8]
-
Don a disposable gown, ensuring complete coverage.[8]
-
Don the first pair of gloves, tucking the gown cuffs underneath.[8]
-
Don the second pair of gloves, pulling them over the gown cuffs.[8]
-
Don eye and face protection.[3]
-
If required by risk assessment, don a respirator.[3]
-
-
Handling Deferasirox:
-
As a general rule, avoid all contact and inhalation of dust, mists, and vapors associated with the material.[9]
-
Avoid actions that could generate dust, such as crushing tablets outside of a controlled environment.[3]
-
If tablets need to be crushed or manipulated, perform these actions within a fume hood or a ventilated enclosure.[9][10]
-
Do not eat, drink, apply cosmetics, or smoke in the handling area.[5][8]
-
-
Post-Handling:
-
Clean all equipment and work surfaces with a suitable detergent or solvent after use.[9]
-
Remove the outer pair of gloves and dispose of them as hazardous waste.[8]
-
Remove the gown, turning it inside out as you remove it, and dispose of it as hazardous waste.
-
Remove eye and face protection and clean as necessary.
-
Remove the inner pair of gloves and dispose of them as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.[9]
-
Spill Management Protocol
-
Immediate Actions:
-
Alert others in the area of the spill.
-
Evacuate the immediate area if the spill is large or if dust is generated.
-
Don appropriate PPE, including respiratory protection, before re-entering the area.[3]
-
-
Containment and Cleanup:
-
Avoid generating dust during cleanup.[9]
-
Cover the spill with a suitable absorbent material.[5]
-
Carefully sweep or vacuum the spilled material and place it into a labeled, sealed container for hazardous waste.[9]
-
Clean the spill area thoroughly to remove any residual contamination.[9]
-
Wash the non-recoverable remainder with a sodium hypochlorite solution.[6]
-
Disposal Plan
-
All waste materials, including contaminated PPE, absorbent materials, and the Deferasirox compound itself, must be disposed of as hazardous waste.[6]
-
Place all waste in a clearly labeled, sealed container.
-
Dispose of the waste container in accordance with all local, regional, and national regulations.[4]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of Deferasirox, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Deferasirox.
References
- 1. gerpac.eu [gerpac.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. camberpharma.com [camberpharma.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. medkoo.com [medkoo.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. osha.gov [osha.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Deferasirox (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
